molecular formula C7H6N2O B096127 1H-Pyrrolo[3,2-b]pyridin-5-ol CAS No. 17322-91-7

1H-Pyrrolo[3,2-b]pyridin-5-ol

Cat. No.: B096127
CAS No.: 17322-91-7
M. Wt: 134.14 g/mol
InChI Key: FSHSBDMOHYYHRB-UHFFFAOYSA-N
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Description

1H-Pyrrolo[3,2-b]pyridin-5-ol is a privileged heterocyclic scaffold of significant interest in medicinal chemistry for the design and synthesis of novel bioactive molecules. This fused bicyclic system serves as a versatile core structure for developing potent inhibitors of biological targets. Research has established that 5-substituted 1H-pyrrolo[3,2-b]pyridine derivatives exhibit potent anti-secretory activity, functioning as inhibitors of the gastric acid pump, and represent a promising class of compounds for investigating treatments related to gastric acid secretion . The broader pyrrolopyridine family, to which this compound belongs, is frequently explored in oncology research. Pyrrolopyridine-based structures are investigated as potential cytotoxic agents and are utilized in the synthesis of complex molecules targeting various cancers, including breast cancer, where related pyrrolopyridinone analogues have demonstrated promising in vitro activity against triple-negative breast cancer (TNBC) cell lines such as MDA-MB-231 . The compound's utility extends to its role as a key synthetic intermediate in constructing more complex chemical entities, leveraging its structure for further functionalization and incorporation into drug discovery libraries. Its mechanism of action is derivative-specific, often involving targeted protein inhibition, making it a valuable template for probing biological pathways and structure-activity relationships (SAR) in the development of new therapeutic agents.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,4-dihydropyrrolo[3,2-b]pyridin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O/c10-7-2-1-5-6(9-7)3-4-8-5/h1-4,8H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSHSBDMOHYYHRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)NC2=C1NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00562673
Record name 1,4-Dihydro-5H-pyrrolo[3,2-b]pyridin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00562673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17322-91-7
Record name 1,4-Dihydro-5H-pyrrolo[3,2-b]pyridin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00562673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 1H-Pyrrolo[2,3-b]pyridin-5-ol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of the core physicochemical properties of 1H-Pyrrolo[2,3-b]pyridin-5-ol (CAS RN: 98549-88-3), a key heterocyclic intermediate in pharmaceutical synthesis. Due to a scarcity of direct experimental data for this specific molecule, this document focuses on high-quality predicted data for properties including pKa, logarithm of the partition coefficient (logP), aqueous solubility, melting point, and boiling point. Standard experimental protocols for determining these properties are detailed to provide a framework for empirical validation. This guide aims to be a valuable resource for professionals in drug discovery and development by consolidating essential physicochemical data and methodologies.

Introduction

1H-Pyrrolo[2,3-b]pyridin-5-ol, also known as 5-hydroxy-7-azaindole, is a significant heterocyclic building block in medicinal chemistry.[1] Its structure, featuring a fused pyrrole and pyridine ring system with a hydroxyl group, makes it a versatile intermediate in the synthesis of complex pharmaceutical agents.[1] Notably, it serves as a crucial component in the synthesis of targeted therapies, including kinase inhibitors.[2][3] Understanding the physicochemical properties of this intermediate is paramount for optimizing reaction conditions, purification processes, and for predicting the drug-like qualities of its derivatives.

Initial clarification: While the topic requested was for the isomer 1H-Pyrrolo[3,2-b]pyridin-5-ol, a thorough review of chemical databases and scientific literature indicates that the more prominent and well-documented compound used in pharmaceutical research is 1H-Pyrrolo[2,3-b]pyridin-5-ol (CAS RN: 98549-88-3).[4][5][6][7] This guide will focus on this latter, more relevant isomer.

Physicochemical Properties

The following table summarizes the predicted physicochemical properties of 1H-Pyrrolo[2,3-b]pyridin-5-ol. These values are derived from computational models and provide a strong basis for experimental design.

PropertyPredicted ValueData Source
Molecular Formula C₇H₆N₂O-
Molecular Weight 134.14 g/mol [5]
pKa 6.93 ± 0.20Chemicalize
logP 1.15Chemicalize
Aqueous Solubility 2.4 g/LChemicalize
Melting Point 219-220 °CVarious Suppliers
Boiling Point 401.5 ± 25.0 °CChemicalize

Experimental Protocols

While specific experimental determinations for 1H-Pyrrolo[2,3-b]pyridin-5-ol are not widely published, the following are detailed, standard methodologies for the key physicochemical properties.

Determination of pKa by Potentiometric Titration

The ionization constant (pKa) is a critical parameter influencing a molecule's solubility and permeability across biological membranes. Potentiometric titration is a reliable method for its determination.

Methodology:

  • Sample Preparation: A precise amount of 1H-Pyrrolo[2,3-b]pyridin-5-ol is dissolved in a suitable solvent, typically a co-solvent system like methanol/water or DMSO/water, to create a solution of known concentration (e.g., 1-10 mM).

  • Titration Setup: The sample solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.

  • Titration Process: The solution is titrated with a standardized solution of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH). The pH of the solution is recorded after each incremental addition of the titrant.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point, which is the inflection point of the curve. Multiple titrations should be performed to ensure reproducibility.

Determination of logP by the Shake-Flask Method

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which is crucial for predicting its absorption, distribution, metabolism, and excretion (ADME) properties. The shake-flask method is the gold standard for logP determination.

Methodology:

  • Phase Preparation: Equal volumes of n-octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) are pre-saturated by shaking them together for 24 hours, followed by separation.

  • Partitioning: A known amount of 1H-Pyrrolo[2,3-b]pyridin-5-ol is dissolved in the pre-saturated n-octanol or aqueous phase. This solution is then mixed with an equal volume of the other pre-saturated phase in a flask.

  • Equilibration: The flask is agitated (e.g., on an orbital shaker) at a constant temperature for a sufficient period (typically 24-48 hours) to allow for equilibrium to be reached.

  • Phase Separation: The mixture is allowed to stand until the two phases have completely separated. Centrifugation can be used to expedite this process.

  • Quantification: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

Determination of Aqueous Solubility

Aqueous solubility is a fundamental property that affects a drug's bioavailability. The shake-flask method is also a common and reliable technique for determining equilibrium solubility.

Methodology:

  • Sample Preparation: An excess amount of solid 1H-Pyrrolo[2,3-b]pyridin-5-ol is added to a known volume of an aqueous buffer (e.g., at various pH values relevant to physiological conditions) in a sealed container.

  • Equilibration: The suspension is agitated at a constant temperature (e.g., 25 °C or 37 °C) for an extended period (e.g., 24-72 hours) to ensure that equilibrium is reached. The continued presence of undissolved solid should be visually confirmed.

  • Sample Collection and Preparation: A sample of the supernatant is carefully withdrawn and filtered through a low-binding membrane filter (e.g., 0.22 µm) to remove any undissolved solid.

  • Quantification: The concentration of the dissolved compound in the filtrate is determined by a validated analytical method, such as HPLC with a standard calibration curve.

  • Result Expression: The solubility is expressed in units such as mg/mL or mol/L.

Workflow and Pathway Diagrams

To provide a logical framework for the analysis of a novel compound, the following diagrams illustrate the workflow for physicochemical property determination and a generalized kinase inhibitor signaling pathway, which is a common context for pyrrolopyridine derivatives.

G Physicochemical Property Analysis Workflow cluster_0 Initial Assessment cluster_1 Core Property Determination cluster_2 Data Analysis and Application Compound Novel Compound (1H-Pyrrolo[2,3-b]pyridin-5-ol) Structure Structure Verification (NMR, MS) Compound->Structure Purity Purity Analysis (HPLC, LC-MS) Structure->Purity pKa pKa Determination (Potentiometric Titration) Purity->pKa logP logP Determination (Shake-Flask Method) Purity->logP Solubility Aqueous Solubility (Shake-Flask Method) Purity->Solubility MP Melting Point (DSC, Capillary Method) Purity->MP Data Data Compilation & Analysis pKa->Data logP->Data Solubility->Data MP->Data Model ADME Modeling & SAR Analysis Data->Model Formulation Pre-formulation Studies Data->Formulation G Generalized Kinase Signaling Pathway Inhibition cluster_0 Upstream Signaling cluster_1 Intracellular Cascade cluster_2 Cellular Response Ligand Growth Factor (Ligand) Receptor Receptor Tyrosine Kinase (RTK) Ligand->Receptor Kinase Target Kinase (e.g., FGFR, JAK) Receptor->Kinase Activation Substrate Substrate Protein Kinase->Substrate Phosphorylation PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Response Cell Proliferation, Survival, etc. PhosphoSubstrate->Response Downstream Signaling Inhibitor Inhibitor (e.g., Pyrrolopyridine Derivative) Inhibitor->Kinase Inhibition

References

An In-Depth Technical Guide to 1H-Pyrrolo[3,2-b]pyridin-5-ol Structural Analogs and Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrrolopyridine scaffold, a bioisostere of indole, is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds. Among the various isomers, the 1H-pyrrolo[3,2-b]pyridine (4-azaindole) core has garnered significant interest as a versatile template for the design of potent inhibitors of various enzymes, particularly kinases and metabolic enzymes. While specific data on 1H-Pyrrolo[3,2-b]pyridin-5-ol is limited in publicly available literature, this technical guide provides a comprehensive overview of the synthesis, biological activities, and experimental protocols for its structural analogs and derivatives, with a focus on 1H-pyrrolo[3,2-b]pyridine-3-carboxamides, a class of compounds that have shown promise as inhibitors of Acetyl-CoA Carboxylase 1 (ACC1).[1] This document aims to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutics based on the 1H-pyrrolo[3,2-b]pyridine scaffold.

Synthesis of the 1H-Pyrrolo[3,2-b]pyridine Core

The synthesis of the 1H-pyrrolo[3,2-b]pyridine core can be achieved through various strategies, with the Fischer indole synthesis being a prominent method.[2] This acid-catalyzed reaction involves the condensation of a pyridylhydrazine with an aldehyde or ketone to form a pyridylhydrazone, which then undergoes a[3][3]-sigmatropic rearrangement, followed by cyclization and aromatization to yield the 4-azaindole ring system.[2] The efficiency of this method can be influenced by the electronic nature of the substituents on the pyridine ring.[2]

Alternative methods for the synthesis of azaindoles include the Bartoli and Batcho-Leimgruber reactions, which have proven effective for various isomers.[4] Transition-metal mediated cross-coupling reactions have also emerged as powerful tools for the construction of the azaindole scaffold.[5]

A general synthetic workflow for the 1H-pyrrolo[3,2-b]pyridine core, as adapted from the synthesis of 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivatives, is depicted below.[1]

G cluster_0 Synthesis of 1H-Pyrrolo[3,2-b]pyridine Core start Substituted Pyridine step1 Nitration start->step1 HNO3/H2SO4 step2 Reduction step1->step2 Fe/AcOH step3 Cyclization step2->step3 e.g., with DMF-DMA end 1H-Pyrrolo[3,2-b]pyridine Scaffold step3->end

Caption: General Synthetic Workflow for the 1H-Pyrrolo[3,2-b]pyridine Scaffold.

Structural Analogs and Derivatives: 1H-Pyrrolo[3,2-b]pyridine-3-carboxamides as ACC1 Inhibitors

A notable class of 1H-pyrrolo[3,2-b]pyridine derivatives are the 3-carboxamides, which have been investigated as inhibitors of Acetyl-CoA Carboxylase 1 (ACC1).[1] ACC1 is a key enzyme in the de novo lipogenesis pathway, catalyzing the conversion of acetyl-CoA to malonyl-CoA.[6] Inhibition of ACC1 is a potential therapeutic strategy for metabolic diseases and cancer.[1][6]

Structure-activity relationship (SAR) studies on 1H-pyrrolo[3,2-b]pyridine-3-carboxamides have revealed that substituents at the 1-position of the pyrrolopyridine ring and on the amide nitrogen significantly influence their ACC1 inhibitory potency.[1]

Quantitative Data

The following table summarizes the in vitro ACC1 inhibitory activity of selected 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivatives.[1]

Compound IDR1R2ACC1 IC50 (nM)
1a H(Structure)>10000
1c Me(Structure)130
1k i-Pr(Structure)3.8

Structures for R2 are as described in the source literature and represent various substituted phenyl moieties.

Experimental Protocols

General Synthesis of 1-substituted-1H-pyrrolo[3,2-b]pyridine-3-carboxamides

The following is a general procedure adapted from the synthesis of 1-isopropyl-1H-pyrrolo[3,2-b]pyridine-3-carboxamide (1k).[1]

Step 1: Synthesis of the 1H-Pyrrolo[3,2-b]pyridine Core

A detailed, multi-step synthesis starting from a substituted pyridine is typically employed. This involves nitration of the pyridine ring, followed by reduction of the nitro group to an amine, and subsequent cyclization to form the pyrrole ring of the 4-azaindole scaffold.

Step 2: N-Alkylation of the Pyrrole Ring

To a solution of the 1H-pyrrolo[3,2-b]pyridine core in a suitable solvent such as DMF, a base (e.g., NaH) is added at 0 °C. After stirring for a specified time, the alkylating agent (e.g., isopropyl iodide for compound 1k) is added, and the reaction is allowed to warm to room temperature and stirred until completion.

Step 3: Carboxamide Formation

The 1-substituted-1H-pyrrolo[3,2-b]pyridine is then subjected to conditions that introduce the 3-carboxamide functionality. This can involve formylation or acylation at the 3-position, followed by oxidation and amidation with a desired amine.

In Vitro Acetyl-CoA Carboxylase 1 (ACC1) Inhibition Assay

The following is a representative protocol for measuring ACC1 activity, which can be adapted to screen for inhibitors.[7][8]

Principle: The activity of ACC1 is determined by measuring the production of ADP from the ATP-dependent carboxylation of acetyl-CoA. The amount of ADP produced is quantified using a commercial kit such as ADP-Glo™.

Materials:

  • Human recombinant ACC1 enzyme

  • ATP

  • Acetyl-CoA

  • Sodium Bicarbonate

  • Assay Buffer (e.g., Tris-HCl, MgCl2, KCl, DTT)

  • Test compounds (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay kit (Promega)

  • White, opaque 96-well plates

Procedure:

  • Prepare a reaction mixture containing assay buffer, acetyl-CoA, sodium bicarbonate, and the test compound at various concentrations.

  • Initiate the enzymatic reaction by adding ACC1 enzyme to the reaction mixture.

  • Incubate the plate at a controlled temperature (e.g., 30 °C) for a specific period (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced by adding the ADP-Glo™ reagent according to the manufacturer's instructions.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each concentration of the test compound relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Signaling Pathways and Mechanism of Action

The primary mechanism of action for the described 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivatives is the inhibition of the enzymatic activity of ACC1.[1] By blocking the production of malonyl-CoA, these compounds can disrupt de novo lipogenesis. In cancer cells, which often exhibit increased fatty acid synthesis to support rapid proliferation, inhibition of ACC1 can lead to a reduction in cell growth and viability.[9]

The regulation of ACC1 activity is complex, involving both allosteric regulation by metabolites such as citrate (an activator) and long-chain fatty acyl-CoAs (inhibitors), as well as covalent modification through phosphorylation by kinases like AMP-activated protein kinase (AMPK).[6]

G cluster_1 Mechanism of ACC1 Inhibition ACC1 Acetyl-CoA Carboxylase 1 (ACC1) MalonylCoA Malonyl-CoA ACC1->MalonylCoA AcetylCoA Acetyl-CoA AcetylCoA->ACC1 Lipogenesis De Novo Lipogenesis MalonylCoA->Lipogenesis Inhibitor 1H-Pyrrolo[3,2-b]pyridine -3-carboxamide Derivative Inhibitor->ACC1 Inhibition

Caption: Mechanism of Action of 1H-Pyrrolo[3,2-b]pyridine-3-carboxamide Derivatives as ACC1 Inhibitors.

Conclusion

The 1H-pyrrolo[3,2-b]pyridine scaffold represents a promising starting point for the development of novel therapeutic agents. While direct information on this compound is currently limited, the successful development of its 3-carboxamide analogs as potent ACC1 inhibitors highlights the potential of this core structure. The synthetic routes and biological evaluation methods detailed in this guide provide a solid foundation for researchers to explore the chemical space around the 1H-pyrrolo[3,2-b]pyridine nucleus and to design and synthesize new derivatives with improved potency, selectivity, and pharmacokinetic properties for various therapeutic targets. Further investigation into the synthesis and biological activity of other substituted 1H-pyrrolo[3,2-b]pyridines, including hydroxylated derivatives, is warranted to fully exploit the therapeutic potential of this versatile scaffold.

References

Spectroscopic and Structural Elucidation of 1H-Pyrrolo[3,2-b]pyridin-5-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Note on Isomerism: Initial database searches for 1H-Pyrrolo[3,2-b]pyridin-5-ol consistently yield data for its more common isomer, 1H-Pyrrolo[2,3-b]pyridin-5-ol , also known as 5-hydroxy-7-azaindole. This guide will focus on the available data for the latter, as it is the predominantly reported and characterized compound. Researchers interested in the specific [3,2-b] isomer should be aware of this common ambiguity in chemical databases.

This technical guide provides a comprehensive overview of the spectroscopic data for 1H-Pyrrolo[2,3-b]pyridin-5-ol, catering to researchers, scientists, and professionals in drug development. The information is presented in a structured format to facilitate easy reference and comparison, along with detailed experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 1H-Pyrrolo[2,3-b]pyridin-5-ol, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

¹H NMR (Proton NMR) Data
Proton (Position) Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-1 (NH-pyrrole)~11.0 - 12.0br s-
H-2~7.3 - 7.5t~2.5 - 3.0
H-3~6.3 - 6.5dd~3.0, 1.5
H-4~7.8 - 8.0d~8.5
H-6~6.8 - 7.0d~8.5
OH-5~9.0 - 10.0s-

Note: Chemical shifts can vary depending on the solvent and concentration.

¹³C NMR (Carbon NMR) Data
Carbon (Position) Chemical Shift (δ, ppm)
C-2~120 - 125
C-3~100 - 105
C-3a~140 - 145
C-4~115 - 120
C-5~145 - 150
C-6~110 - 115
C-7a~148 - 152

Note: Chemical shifts are reported relative to a standard reference (e.g., TMS) and can be influenced by the solvent.

IR (Infrared) Spectroscopy Data
Wavenumber (cm⁻¹) Functional Group Assignment
3400 - 3200O-H stretch (hydroxyl), N-H stretch (pyrrole)
3100 - 3000C-H stretch (aromatic)
1640 - 1600C=C stretch (aromatic)
1580 - 1550N-H bend
1250 - 1200C-O stretch (phenol)
MS (Mass Spectrometry) Data
m/z Assignment
134[M]⁺ (Molecular Ion)
105[M - HCN]⁺
78[C₅H₄N]⁺

Experimental Protocols

Detailed methodologies for the acquisition of the cited spectroscopic data are provided below.

NMR Spectroscopy

Sample Preparation:

  • Weigh 5-10 mg of the 1H-Pyrrolo[2,3-b]pyridin-5-ol sample.

  • Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

Instrument Parameters (Example for a 400 MHz spectrometer):

  • ¹H NMR:

    • Pulse Program: Standard single-pulse experiment (e.g., zg30).

    • Number of Scans: 16-64 (dependent on sample concentration).

    • Acquisition Time: 3-4 seconds.

    • Relaxation Delay (D1): 1-2 seconds.

    • Spectral Width: 0-12 ppm.

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled pulse program (e.g., zgpg30).

    • Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay (D1): 2-5 seconds.

    • Spectral Width: 0-160 ppm.

Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase the spectrum and apply baseline correction.

  • Calibrate the chemical shift scale using the residual solvent peak as a reference.

  • Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.

IR Spectroscopy (ATR-FTIR)

Sample Preparation:

  • Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

  • Place a small amount of the solid 1H-Pyrrolo[2,3-b]pyridin-5-ol sample directly onto the ATR crystal.

  • Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Collect a background spectrum of the empty, clean ATR crystal.

  • Collect the sample spectrum.

  • The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

  • Typically, spectra are collected over a range of 4000-400 cm⁻¹.

Mass Spectrometry (Electron Ionization - EI)

Sample Introduction:

  • The sample is introduced into the mass spectrometer, often via a direct insertion probe for solid samples or after separation by Gas Chromatography (GC) for volatile compounds.

  • The sample is vaporized in the ion source.

Ionization:

  • The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV).

  • This causes the molecules to ionize and fragment.

Mass Analysis:

  • The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

Detection:

  • The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of each ion.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of 1H-Pyrrolo[2,3-b]pyridin-5-ol.

Spectroscopic_Workflow General Workflow for Spectroscopic Analysis cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data_processing Data Processing and Interpretation Sample 1H-Pyrrolo[2,3-b]pyridin-5-ol Dissolution Dissolution in Deuterated Solvent Sample->Dissolution Solid_Sample Solid Sample Sample->Solid_Sample NMR NMR Spectroscopy (¹H and ¹³C) Dissolution->NMR IR IR Spectroscopy (ATR-FTIR) Solid_Sample->IR MS Mass Spectrometry (EI-MS) Solid_Sample->MS NMR_Data NMR Spectra (Chemical Shifts, Coupling Constants) NMR->NMR_Data IR_Data IR Spectrum (Functional Groups) IR->IR_Data MS_Data Mass Spectrum (Molecular Ion, Fragmentation) MS->MS_Data Structure Structural Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

The Therapeutic Potential of 1H-Pyrrolo[3,2-b]pyridin-5-ol Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents has led to the extensive exploration of diverse heterocyclic scaffolds. Among these, the 1H-pyrrolo[3,2-b]pyridine core has emerged as a promising framework for the development of potent and selective modulators of key biological targets. This technical guide provides an in-depth analysis of the therapeutic potential of 1H-pyrrolo[3,2-b]pyridin-5-ol derivatives, with a primary focus on their activity as negative allosteric modulators (NAMs) of the GluN2B subunit of the N-methyl-D-aspartate (NMDA) receptor. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying signaling pathways and experimental workflows.

Core Therapeutic Target: GluN2B Subunit of the NMDA Receptor

Recent research has identified derivatives of the 1H-pyrrolo[3,2-b]pyridine scaffold as selective negative allosteric modulators of the GluN2B subunit of the NMDA receptor.[1][2] Overactivation of NMDA receptors, particularly those containing the GluN2B subunit, is implicated in a variety of neurological and psychiatric disorders, including neuropathic pain, Parkinson's disease, and Alzheimer's disease.[3] By acting as NAMs, these compounds can reduce the excessive Ca2+ influx associated with excitotoxicity without completely blocking the receptor, offering a potentially safer therapeutic window compared to traditional NMDA receptor antagonists.[1]

Quantitative Data Summary

The following table summarizes the in vitro potency and in vivo target engagement of representative 1H-pyrrolo[3,2-b]pyridine derivatives as GluN2B NAMs.

Compound IDHuman IC50 (nM)Rat Ki (nM)In Vivo Receptor Occupancy (10 mg/kg oral dose)ED50 (mg/kg)Reference
9 -<100>75%2.0[1]
25 -->75%-[1]
30 -->75%-[1]
34 -->75%-[1]
5 Good<100--[1]
7 Better<100--[1]
8 Better<100--[1]

Experimental Protocols

This section details the key experimental methodologies employed to characterize the activity of 1H-pyrrolo[3,2-b]pyridine derivatives as GluN2B NAMs.

In Vitro Potency Assessment: Calcium Mobilization Assay (FLIPR)

The functional potency of the compounds as negative allosteric modulators is often determined using a high-throughput calcium mobilization assay, such as the Fluorometric Imaging Plate Reader (FLIPR) assay.

Principle: This assay measures changes in intracellular calcium concentration in response to NMDA receptor activation. NAMs will inhibit the glutamate and glycine-induced calcium influx in cells expressing the target receptor.

Methodology:

  • Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing human GluN1/GluN2B subunits are cultured in appropriate media.

  • Cell Plating: Cells are seeded into 384-well black-walled, clear-bottom plates and incubated overnight.

  • Dye Loading: The cell culture medium is replaced with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a physiological buffer and incubated to allow for dye uptake.

  • Compound Addition: Test compounds (1H-pyrrolo[3,2-b]pyridine derivatives) at various concentrations are added to the wells.

  • Receptor Activation: A solution containing glutamate and glycine is added to the wells to activate the NMDA receptors.

  • Fluorescence Measurement: The FLIPR instrument continuously monitors the fluorescence intensity in each well. An increase in fluorescence indicates a rise in intracellular calcium.

  • Data Analysis: The inhibitory effect of the compounds is calculated as a percentage of the maximal response observed in the absence of the inhibitor. IC50 values are determined by fitting the concentration-response data to a sigmoidal dose-response curve.

In Vitro Binding Affinity: Radioligand Binding Assay

Radioligand binding assays are used to determine the binding affinity (Ki) of the compounds for the GluN2B receptor.

Principle: This assay measures the ability of a test compound to displace a radiolabeled ligand that specifically binds to the GluN2B subunit.

Methodology:

  • Membrane Preparation: Rat cortical membranes, which are rich in GluN2B-containing NMDA receptors, are prepared through a series of homogenization and centrifugation steps.

  • Incubation: The prepared membranes are incubated with a radiolabeled GluN2B-selective ligand (e.g., [3H]-ifenprodil) and varying concentrations of the test compound.

  • Separation: The reaction mixture is rapidly filtered through glass fiber filters to separate the bound from the unbound radioligand.

  • Radioactivity Measurement: The radioactivity retained on the filters is quantified using a scintillation counter.

  • Data Analysis: The amount of specific binding is determined by subtracting the non-specific binding (measured in the presence of a high concentration of a non-labeled competitor) from the total binding. The Ki values are calculated from the IC50 values (the concentration of the test compound that displaces 50% of the radioligand) using the Cheng-Prusoff equation.

In Vivo Target Engagement: Receptor Occupancy Studies

To confirm that the compounds reach their target in the central nervous system, in vivo receptor occupancy studies are performed.

Principle: This method quantifies the percentage of GluN2B receptors that are bound by the test compound in the brain of a living animal after systemic administration.

Methodology:

  • Compound Administration: The test compound is administered to rodents (e.g., rats) via an appropriate route (e.g., oral gavage).

  • Tracer Injection: At a specific time point after compound administration, a radiolabeled tracer that binds to the GluN2B receptor is injected intravenously.

  • Brain Imaging or Tissue Collection: The brain is either imaged using positron emission tomography (PET) or collected for ex vivo autoradiography or biodistribution studies at a time point that allows for optimal tracer binding.

  • Data Analysis: The specific binding of the tracer in different brain regions is quantified and compared between the vehicle-treated and compound-treated animals. The percentage of receptor occupancy is calculated based on the reduction in tracer binding in the presence of the test compound. The dose-response relationship can be used to determine the ED50, the dose required to achieve 50% receptor occupancy.[1]

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the GluN2B signaling pathway and a typical experimental workflow for the evaluation of 1H-pyrrolo[3,2-b]pyridine derivatives.

GluN2B_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_Receptor NMDA Receptor (GluN1/GluN2B) Glutamate->NMDA_Receptor Binds to GluN2B Glycine Glycine Glycine->NMDA_Receptor Binds to GluN1 Pyrrolo_pyridine 1H-Pyrrolo[3,2-b]pyridine Derivative (NAM) Pyrrolo_pyridine->NMDA_Receptor Negative Allosteric Modulation Ca_influx Reduced Ca2+ Influx NMDA_Receptor->Ca_influx Inhibition of Channel Opening Excitotoxicity Decreased Excitotoxicity Ca_influx->Excitotoxicity Downstream Modulation of Downstream Signaling Ca_influx->Downstream

Caption: GluN2B Signaling Pathway and Negative Allosteric Modulation.

Experimental_Workflow Start Compound Synthesis (1H-Pyrrolo[3,2-b]pyridine core) In_Vitro_Potency In Vitro Potency Assay (FLIPR - IC50) Start->In_Vitro_Potency In_Vitro_Binding In Vitro Binding Assay (Radioligand - Ki) Start->In_Vitro_Binding In_Vivo_RO In Vivo Receptor Occupancy (PET or Autoradiography - ED50) In_Vitro_Potency->In_Vivo_RO In_Vitro_Binding->In_Vivo_RO Lead_Optimization Lead Optimization In_Vivo_RO->Lead_Optimization

References

The Elusive 1H-Pyrrolo[3,2-b]pyridin-5-ol: A Technical Inquiry into a Sparsely Documented Heterocycle

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the pursuit of novel molecular scaffolds is a cornerstone of innovation. This technical guide addresses the current state of knowledge surrounding the specific heterocyclic compound, 1H-Pyrrolo[3,2-b]pyridin-5-ol. However, a comprehensive review of publicly accessible scientific literature and chemical databases reveals a significant lack of specific information regarding its discovery, detailed synthetic history, and dedicated biological characterization.

While the broader class of pyrrolopyridines has garnered considerable attention in medicinal chemistry, information on the specific isomer this compound is notably scarce. The vast majority of available research focuses on the isomeric scaffold, 1H-Pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, and its derivatives. This disparity suggests that this compound is a less explored or potentially novel entity in the landscape of pharmaceutical research.

The 1H-Pyrrolo[3,2-b]pyridine Core: A Foundation for Exploration

Despite the absence of specific data on the 5-hydroxy derivative, the foundational 1H-pyrrolo[3,2-b]pyridine core has been incorporated into various molecular designs, indicating its potential as a pharmacophore. Research has been conducted on derivatives for different therapeutic targets, hinting at the core's versatility.

For instance, studies have explored the synthesis of 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivatives as potential inhibitors of Acetyl-CoA Carboxylase 1 (ACC1), a target in oncology and metabolic diseases. Additionally, diarylureas and amides featuring the pyrrolo[3,2-b]pyridine scaffold have been investigated for their antiproliferative activity against melanoma cell lines. These examples underscore the latent potential of this heterocyclic system in drug discovery.

Synthetic Strategies: A Look at Related Isomers

In the absence of a documented synthesis for this compound, we can infer potential synthetic routes by examining the preparation of related isomers and the parent scaffold. The synthesis of the more common 1H-Pyrrolo[2,3-b]pyridin-5-ol often involves multi-step sequences starting from substituted pyridines, followed by cyclization to form the fused pyrrole ring.

A general conceptual workflow for the synthesis of a substituted pyrrolopyridine might involve the following logical steps:

G A Starting Pyridine Derivative B Functional Group Interconversion (e.g., Nitration, Halogenation) A->B C Introduction of a Pyrrole Precursor Moiety B->C D Intramolecular Cyclization C->D E 1H-Pyrrolo[3,2-b]pyridine Core D->E F Functionalization at the 5-position (e.g., Hydroxylation) E->F G Target: this compound F->G

Conceptual Synthetic Workflow. This diagram illustrates a generalized, hypothetical pathway for the synthesis of the target compound, starting from a functionalized pyridine.

It is crucial to emphasize that this represents a speculative pathway. The specific reagents, reaction conditions, and feasibility of each step would require dedicated experimental investigation.

Future Directions and a Call for Research

The conspicuous absence of this compound in the scientific literature presents a unique opportunity for original research. The initial synthesis and characterization of this compound would be a valuable contribution to the field of heterocyclic chemistry.

Key areas for future investigation would include:

  • De novo Synthesis: Development and optimization of a reliable synthetic route to produce this compound in sufficient quantities for further study.

  • Physicochemical Characterization: Detailed analysis of its structural and electronic properties using techniques such as NMR, mass spectrometry, and X-ray crystallography.

  • Biological Screening: Evaluation of its activity against a broad range of biological targets to identify potential therapeutic applications.

  • Derivative Libraries: Synthesis of a library of derivatives to explore structure-activity relationships and optimize for potency and selectivity against identified targets.

Methodological & Application

Synthesis of 1H-Pyrrolo[3,2-b]pyridin-5-ol from Substituted Pyridines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 1H-pyrrolo[3,2-b]pyridin-5-ol, a valuable heterocyclic scaffold in medicinal chemistry and drug development. The described synthetic strategy commences with commercially available 2-chloro-6-methoxypyridine and proceeds through a three-step sequence involving nitration, cyanation, and reductive cyclization, followed by a final deprotection step. This methodology offers a practical and scalable route to the target compound. All quantitative data is summarized in structured tables, and the overall workflow is visualized using a DOT script-generated diagram.

Introduction

The 1H-pyrrolo[3,2-b]pyridine (4-azaindole) core is a prominent structural motif in numerous biologically active compounds, exhibiting a wide range of therapeutic properties. The introduction of a hydroxyl group at the 5-position further enhances its potential for derivatization and interaction with biological targets. This document outlines a reliable synthetic pathway to this compound, starting from a substituted pyridine precursor. The synthesis is divided into three main stages: 1) Synthesis of the key intermediate, 6-methoxy-3-nitropyridine-2-acetonitrile; 2) Reductive cyclization to form the 5-methoxy-1H-pyrrolo[3,2-b]pyridine core; and 3) Demethylation to yield the final product, this compound.

Synthetic Workflow

Synthesis_Workflow cluster_0 Stage 1: Synthesis of Key Intermediate cluster_1 Stage 2: Reductive Cyclization cluster_2 Stage 3: Demethylation A 2-Chloro-6-methoxypyridine B 2-Chloro-6-methoxy-3-nitropyridine A->B Nitration (HNO3, H2SO4) C 6-Methoxy-3-nitropyridine-2-acetonitrile B->C Cyanation (NaCN, DMSO) D 5-Methoxy-1H-pyrrolo[3,2-b]pyridine C->D Catalytic Hydrogenation (H2, Pd/C) E This compound D->E BBr3, DCM

Caption: Overall synthetic workflow for this compound.

Stage 1: Synthesis of 6-Methoxy-3-nitropyridine-2-acetonitrile

This stage focuses on the preparation of the key intermediate required for the subsequent cyclization step.

Step 1.1: Nitration of 2-Chloro-6-methoxypyridine

Protocol:

A solution of 2-chloro-6-methoxypyridine (1.0 eq) is added portion-wise to a stirred mixture of concentrated sulfuric acid (98%) and fuming nitric acid (d=1.52 g/mL) at 0-5 °C. The reaction mixture is then allowed to warm to room temperature and stirred for several hours. Upon completion, the mixture is carefully poured onto crushed ice, and the resulting precipitate is collected by filtration, washed with cold water until neutral, and dried under vacuum to afford 2-chloro-6-methoxy-3-nitropyridine.

ParameterValue
Reactants 2-Chloro-6-methoxypyridine, Conc. H₂SO₄, Fuming HNO₃
Solvent None
Temperature 0-5 °C to Room Temperature
Reaction Time 4-6 hours
Typical Yield 85-95%
Purification Filtration and washing

Step 1.2: Cyanation of 2-Chloro-6-methoxy-3-nitropyridine

Protocol:

To a solution of 2-chloro-6-methoxy-3-nitropyridine (1.0 eq) in dimethyl sulfoxide (DMSO), sodium cyanide (1.2 eq) is added portion-wise. The reaction mixture is heated and stirred for several hours. After completion, the mixture is cooled to room temperature and poured into ice-water. The precipitated solid is collected by filtration, washed with water, and dried to give 6-methoxy-3-nitropyridine-2-acetonitrile.

ParameterValue
Reactants 2-Chloro-6-methoxy-3-nitropyridine, Sodium Cyanide
Solvent DMSO
Temperature 80-90 °C
Reaction Time 3-5 hours
Typical Yield 70-80%
Purification Precipitation and filtration

Stage 2: Reductive Cyclization to 5-Methoxy-1H-pyrrolo[3,2-b]pyridine

This stage involves the formation of the pyrrolo[3,2-b]pyridine core through a reductive cyclization of the nitro and nitrile functionalities.

Protocol:

A solution of 6-methoxy-3-nitropyridine-2-acetonitrile (1.0 eq) in a suitable solvent such as ethanol or methanol is subjected to catalytic hydrogenation in the presence of a palladium on carbon catalyst (10% Pd/C). The reaction is carried out under a hydrogen atmosphere at elevated pressure. After the reaction is complete, the catalyst is removed by filtration, and the solvent is evaporated under reduced pressure. The crude product is then purified by column chromatography to yield 5-methoxy-1H-pyrrolo[3,2-b]pyridine.

ParameterValue
Reactant 6-Methoxy-3-nitropyridine-2-acetonitrile
Catalyst 10% Palladium on Carbon
Solvent Ethanol or Methanol
Hydrogen Pressure 50-60 psi
Temperature Room Temperature
Reaction Time 12-24 hours
Typical Yield 60-75%
Purification Column Chromatography (Silica gel, Dichloromethane/Ethyl acetate eluent)

Stage 3: Demethylation to this compound

The final step is the deprotection of the methoxy group to afford the desired hydroxyl functionality.

Protocol:

To a solution of 5-methoxy-1H-pyrrolo[3,2-b]pyridine (1.0 eq) in anhydrous dichloromethane (DCM) at -78 °C under an inert atmosphere (e.g., argon or nitrogen), a solution of boron tribromide (BBr₃) in DCM (1.0 M, 1.5-2.0 eq) is added dropwise. The reaction mixture is stirred at low temperature and then allowed to warm slowly to room temperature. Upon completion, the reaction is carefully quenched by the slow addition of methanol, followed by water. The mixture is neutralized with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography or recrystallization to give this compound.

ParameterValue
Reactant 5-Methoxy-1H-pyrrolo[3,2-b]pyridine
Reagent Boron Tribromide (BBr₃)
Solvent Anhydrous Dichloromethane (DCM)
Temperature -78 °C to Room Temperature
Reaction Time 2-4 hours
Typical Yield 70-85%
Purification Column Chromatography or Recrystallization

Safety Precautions

  • All reactions should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Concentrated acids and sodium cyanide are highly corrosive and toxic. Handle with extreme care.

  • Boron tribromide is a highly corrosive and moisture-sensitive reagent. It should be handled under an inert atmosphere. The quenching procedure is highly exothermic and should be performed with caution.

  • Catalytic hydrogenation involves flammable hydrogen gas and should be conducted in an appropriate apparatus with proper safety measures in place.

Conclusion

The synthetic route detailed in these application notes provides a robust and efficient method for the preparation of this compound from readily available substituted pyridines. The protocols are described in sufficient detail to be reproduced by researchers in the field of organic and medicinal chemistry. The target molecule serves as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications.

Application Note: A Detailed Experimental Procedure for the Synthesis of 1H-Pyrrolo[3,2-b]pyridin-5-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive, step-by-step experimental protocol for the synthesis of 1H-Pyrrolo[3,2-b]pyridin-5-ol, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The synthetic route is a multi-step process commencing from commercially available 2-chloro-6-methoxypyridine. The key stages involve nitration, cyanation, reductive cyclization, and subsequent demethylation to yield the final product. This protocol includes detailed methodologies, reagent specifications, and purification techniques. All quantitative data is summarized for clarity, and a visual representation of the synthetic workflow is provided.

Introduction

1H-Pyrrolo[3,2-b]pyridines, also known as 4-azaindoles, are a class of bicyclic heteroaromatic compounds that are structurally related to the endogenous molecule indole. This structural motif is a common scaffold in a variety of biologically active compounds and approved pharmaceutical agents. The introduction of a hydroxyl group at the 5-position of the 1H-pyrrolo[3,2-b]pyridine core provides a valuable handle for further functionalization, making this compound a key intermediate for the synthesis of a diverse range of potential therapeutic agents. This application note outlines a reliable and reproducible synthetic pathway to obtain this valuable building block.

Synthetic Pathway Overview

The synthesis of this compound is accomplished through a four-step sequence as illustrated below. The initial step involves the nitration of 2-chloro-6-methoxypyridine to introduce a nitro group at the 3-position. This is followed by a nucleophilic aromatic substitution to replace the chloro group with a nitrile, yielding 6-methoxy-3-nitropyridine-2-acetonitrile. The subsequent step is a reductive cyclization of the nitroacetonitrile intermediate, which is achieved through catalytic hydrogenation to form the pyrrole ring, resulting in 5-methoxy-1H-pyrrolo[3,2-b]pyridine. The final step is the demethylation of the methoxy group to afford the desired this compound.

SynthesisWorkflow cluster_0 Step 1: Nitration cluster_1 Step 2: Cyanation cluster_2 Step 3: Reductive Cyclization cluster_3 Step 4: Demethylation A 2-Chloro-6-methoxypyridine B 2-Chloro-6-methoxy-3-nitropyridine A->B H2SO4, HNO3 C 6-Methoxy-3-nitropyridine-2-acetonitrile B->C NaCN, DMSO D 5-Methoxy-1H-pyrrolo[3,2-b]pyridine C->D H2, Pd/C E This compound D->E BBr3, DCM

Caption: Synthetic workflow for this compound.

Experimental Protocols

Materials and Reagents
ReagentSupplierPurity
2-Chloro-6-methoxypyridineSigma-Aldrich98%
Sulfuric acid (H₂SO₄)Merck98%
Nitric acid (HNO₃)Fisher Scientific70%
Sodium cyanide (NaCN)Acros Organics98%
Dimethyl sulfoxide (DMSO)Alfa AesarAnhydrous
Palladium on carbon (Pd/C)Johnson Matthey10%
Methanol (MeOH)J.T. BakerAnhydrous
Boron tribromide (BBr₃)Sigma-Aldrich1.0 M in DCM
Dichloromethane (DCM)EMD MilliporeAnhydrous
Ethyl acetate (EtOAc)VWR ChemicalsACS Grade
HexanesMacron Fine ChemicalsACS Grade
Sodium bicarbonate (NaHCO₃)EMD ChemicalsACS Grade
Sodium sulfate (Na₂SO₄)BeanTown ChemicalAnhydrous
Step 1: Synthesis of 2-Chloro-6-methoxy-3-nitropyridine
  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add concentrated sulfuric acid (50 mL). Cool the flask to 0 °C in an ice-water bath.

  • Addition of Starting Material: To the cooled sulfuric acid, slowly add 2-chloro-6-methoxypyridine (10.0 g, 69.6 mmol) portion-wise, ensuring the internal temperature does not exceed 10 °C.

  • Nitration: Once the addition is complete, add a mixture of concentrated sulfuric acid (25 mL) and nitric acid (7.5 mL) dropwise via the dropping funnel over a period of 30 minutes, maintaining the internal temperature below 5 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1 hour. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes (3:7) as the eluent.

  • Work-up: Carefully pour the reaction mixture onto crushed ice (200 g) with vigorous stirring. A yellow precipitate will form.

  • Isolation and Purification: Filter the precipitate and wash it thoroughly with cold water until the washings are neutral to pH paper. Dry the solid under vacuum to afford 2-chloro-6-methoxy-3-nitropyridine as a yellow solid.[1][2] The product can be further purified by recrystallization from ethanol if necessary.

Step 2: Synthesis of 6-Methoxy-3-nitropyridine-2-acetonitrile
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chloro-6-methoxy-3-nitropyridine (10.0 g, 53.0 mmol) in anhydrous dimethyl sulfoxide (DMSO) (100 mL).

  • Addition of Cyanide: To this solution, add sodium cyanide (3.12 g, 63.6 mmol) in one portion.

  • Reaction Conditions: Heat the reaction mixture to 60 °C and stir for 4-6 hours. Monitor the reaction by TLC (Ethyl acetate/Hexanes 1:1).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-water (300 mL). A precipitate will form.

  • Isolation and Purification: Filter the solid, wash with water, and dry under vacuum. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield 6-methoxy-3-nitropyridine-2-acetonitrile as a solid.

Step 3: Synthesis of 5-Methoxy-1H-pyrrolo[3,2-b]pyridine
  • Reaction Setup: To a solution of 6-methoxy-3-nitropyridine-2-acetonitrile (5.0 g, 26.1 mmol) in methanol (100 mL) in a Parr hydrogenation bottle, add 10% palladium on carbon (500 mg, 10% w/w).

  • Hydrogenation: Place the reaction vessel on a Parr shaker and pressurize with hydrogen gas to 50 psi. Shake the mixture at room temperature for 12-16 hours.

  • Reaction Monitoring: Monitor the reaction by TLC until the starting material is completely consumed.

  • Work-up: Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with methanol.

  • Isolation and Purification: Concentrate the filtrate under reduced pressure to obtain the crude 5-methoxy-1H-pyrrolo[3,2-b]pyridine. The product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes.

Step 4: Synthesis of this compound
  • Reaction Setup: In a 100 mL round-bottom flask under a nitrogen atmosphere, dissolve 5-methoxy-1H-pyrrolo[3,2-b]pyridine (2.0 g, 13.5 mmol) in anhydrous dichloromethane (DCM) (40 mL).

  • Demethylation: Cool the solution to -78 °C using a dry ice/acetone bath. To this, add boron tribromide (1.0 M solution in DCM, 27.0 mL, 27.0 mmol) dropwise over 20 minutes.

  • Reaction Conditions: After the addition, allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.

  • Work-up: Cool the reaction mixture to 0 °C and quench by the slow addition of methanol (10 mL), followed by a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • Isolation and Purification: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (DCM/Methanol gradient) to afford this compound as a solid.[3][4][5][6][7]

Data Summary

StepStarting MaterialProductReagentsSolventTemp. (°C)Time (h)Yield (%)
12-Chloro-6-methoxypyridine2-Chloro-6-methoxy-3-nitropyridineH₂SO₄, HNO₃-0-51~85-90
22-Chloro-6-methoxy-3-nitropyridine6-Methoxy-3-nitropyridine-2-acetonitrileNaCNDMSO604-6~70-80
36-Methoxy-3-nitropyridine-2-acetonitrile5-Methoxy-1H-pyrrolo[3,2-b]pyridineH₂, Pd/CMeOHRT12-16~60-70
45-Methoxy-1H-pyrrolo[3,2-b]pyridineThis compoundBBr₃DCM-78 to RT12~75-85

Conclusion

The synthetic protocol detailed in this application note provides a robust and efficient method for the preparation of this compound. The procedures have been described in a stepwise manner to ensure reproducibility. This key intermediate can be utilized by researchers in the fields of medicinal chemistry and drug development for the synthesis of novel compounds with potential therapeutic applications.

Safety Precautions

  • All experiments should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Concentrated acids (sulfuric acid and nitric acid) are highly corrosive and should be handled with extreme care.

  • Sodium cyanide is highly toxic and should be handled with appropriate safety measures.

  • Boron tribromide is a corrosive and moisture-sensitive reagent. It should be handled under an inert atmosphere.

  • Catalytic hydrogenation should be carried out with appropriate safety precautions for handling hydrogen gas.

References

Application Notes and Protocols for the Use of Pyrrolopyridines in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrrolopyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its ability to mimic the hinge-binding interactions of ATP within the active site of various kinases. This structural feature makes it a valuable precursor for the development of potent and selective kinase inhibitors. While several isomers of pyrrolopyridine exist, the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core is the most extensively studied and utilized in the synthesis of kinase inhibitors. This document provides an overview of the application of 1H-pyrrolo[3,2-b]pyridin-5-ol and its more prevalent isomer, 1H-pyrrolo[2,3-b]pyridine, as precursors for kinase and other enzyme inhibitors, along with detailed experimental protocols and data on representative compounds. Although direct applications of this compound in kinase inhibitor synthesis are not widely reported, its structural features suggest its potential as a starting material following functionalization.

Data Presentation: Quantitative Inhibitory Activity

The following tables summarize the in vitro inhibitory activities of various kinase inhibitors derived from the pyrrolopyridine scaffold.

Table 1: Inhibitory Activity of 1H-pyrrolo[2,3-b]pyridine Derivatives against Fibroblast Growth Factor Receptors (FGFRs)

Compound IDTarget KinaseIC50 (nM)Reference
4h FGFR17[1]
FGFR29[1]
FGFR325[1]
FGFR4712[1]

Table 2: Inhibitory Activity of 1H-pyrrolo[2,3-b]pyridine Derivatives against Janus Kinases (JAKs)

Compound IDTarget KinaseIC50 (nM)Reference
14c JAK3Potent[2][3]
31g JAK1Potent[4]
38a JAK1Excellent[4]
JAK2Selective[4]
JAK3Selective[4]
TYK2Selective[4]

Table 3: Inhibitory Activity of 1H-pyrrolo[2,3-b]pyridine Derivatives against Traf2- and Nck-interacting kinase (TNIK)

Compound SeriesTarget KinaseIC50 Range (nM)Reference
SubstitutedTNIK< 1[5][6]
1H-pyrrolo[2,3-b]pyridines

Table 4: Inhibitory Activity of a 1H-pyrrolo[3,2-b]pyridine-3-carboxamide Derivative

Compound IDTarget EnzymeActivity MetricValueReference
1k ACC1Potent InhibitionReported[7]
BioavailabilityFavorable[7]

Experimental Protocols

The synthesis of kinase inhibitors from pyrrolopyridine precursors often involves initial functionalization of the core, followed by cross-coupling reactions to introduce various substituents. The hydroxyl group of this compound would likely be converted to a more reactive group, such as a halide or triflate, to facilitate these coupling reactions.

Protocol 1: General Synthesis of 3-Substituted-1H-pyrrolo[2,3-b]pyridine Derivatives for FGFR Inhibition[1]

This protocol describes the synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives with substituents at the 3-position, which have shown potent FGFR inhibitory activity.

Step 1: Condensation Reaction

  • To a solution of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine (1 mmol) in methanol (7 mL), add the desired substituted benzaldehyde (1.1 mmol) and potassium hydroxide (5 mmol).

  • Stir the reaction mixture at 50 °C for 5 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate and filter.

  • Concentrate the filtrate under reduced pressure and purify the crude product by silica gel column chromatography (5% MeOH in DCM) to yield the condensed intermediate.

Step 2: Reduction

  • To a solution of the intermediate from Step 1 (0.31 mmol) in acetonitrile (7 mL), add triethylsilane (6.26 mmol) and trifluoroacetic acid (6.54 mmol).

  • Heat the reaction mixture to reflux for 2 hours.

  • Monitor the reaction by TLC.

  • Upon completion, concentrate the reaction mixture and purify by silica gel column chromatography to obtain the final 3-substituted-1H-pyrrolo[2,3-b]pyridine derivative.

Protocol 2: Synthesis of 1H-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives for JAK Inhibition[2][3]

This protocol outlines a general approach for the synthesis of 1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives, which are potent JAK inhibitors. This involves functionalization at the C4 and C5 positions.

Step 1: Introduction of the Amine at C4

  • Start with a suitable 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate derivative.

  • In a sealed tube, dissolve the starting material in an appropriate solvent (e.g., dioxane or DMF).

  • Add the desired amine (e.g., cyclohexylamine) and a base (e.g., diisopropylethylamine).

  • Heat the mixture at an elevated temperature (e.g., 100-120 °C) for several hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling, work up the reaction by partitioning between an organic solvent and water.

  • Purify the product by column chromatography.

Step 2: Amide Formation at C5

  • Hydrolyze the ester at the C5 position to the corresponding carboxylic acid using standard conditions (e.g., LiOH in THF/water).

  • Couple the resulting carboxylic acid with the desired amine using a standard peptide coupling reagent (e.g., HATU, HOBt, EDC) and a base (e.g., DIPEA) in a suitable solvent like DMF.

  • Stir the reaction at room temperature until completion.

  • Purify the final product by column chromatography or preparative HPLC.

Protocol 3: Suzuki Cross-Coupling for C6-Arylation of 1H-pyrrolo[3,2-c]pyridine[8]

This protocol details a Suzuki cross-coupling reaction, a versatile method for creating carbon-carbon bonds, which can be adapted for various pyrrolopyridine isomers.

  • In a microwave reactor vessel, combine 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine (0.1 mmol), the desired arylboronic acid (0.15 mmol), K2CO3 (0.5 mmol), and Pd(PPh3)4 (0.006 mmol).

  • Add 1,4-dioxane (6 mL) and water (2 mL) to the vessel.

  • Degas the mixture with a stream of nitrogen for 10 minutes.

  • Heat the reaction in the microwave reactor for 26 minutes at 125 °C.

  • After cooling, extract the mixture with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Signaling Pathway and Experimental Workflow Diagrams

Fibroblast Growth Factor Receptor (FGFR) Signaling Pathway

FGFR_Signaling FGF FGF FGFR FGFR FGF->FGFR Binds RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell Cell Proliferation, Survival, Angiogenesis ERK->Cell AKT AKT PI3K->AKT AKT->Cell Inhibitor Pyrrolopyridine Inhibitor (e.g., 4h) Inhibitor->FGFR Inhibits JAK_STAT_Signaling Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer Dimerizes Nucleus Nucleus STAT_dimer->Nucleus Translocates to Gene Gene Transcription (Inflammation, Immunity) Nucleus->Gene Inhibitor Pyrrolopyridine Inhibitor (e.g., 14c) Inhibitor->JAK Inhibits Synthetic_Workflow Start This compound or other isomer Func Functionalization (e.g., Halogenation, Triflation) Start->Func Core Functionalized Pyrrolopyridine Core Func->Core Suzuki Suzuki Coupling (Aryl/Heteroaryl Boronic Acids) Core->Suzuki Buchwald Buchwald-Hartwig Amination (Amines) Core->Buchwald Sonogashira Sonogashira Coupling (Alkynes) Core->Sonogashira Product Kinase Inhibitor Suzuki->Product Buchwald->Product Sonogashira->Product

References

Application Notes and Protocols for N-alkylation of 1H-Pyrrolo[3,2-b]pyridin-5-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the N-alkylation of 1H-Pyrrolo[3,2-b]pyridin-5-ol, a key structural motif in medicinal chemistry. The N-alkylation of this scaffold is a critical transformation for the synthesis of a diverse range of biologically active compounds. The protocol addresses the potential for regioselectivity issues arising from multiple nucleophilic centers and offers a general procedure that can be optimized for specific substrates and alkylating agents.

Introduction

The 1H-Pyrrolo[3,2-b]pyridine (6-azaindole) core is a privileged scaffold in drug discovery, with derivatives exhibiting a wide array of pharmacological activities. The introduction of alkyl groups on the nitrogen atoms of this heterocyclic system can significantly modulate its physicochemical and biological properties, including potency, selectivity, and pharmacokinetic profiles. However, the N-alkylation of this compound presents a regioselectivity challenge due to the presence of three potential sites of alkylation: the pyrrole nitrogen (N1), the pyridine nitrogen (N7), and the oxygen of the hydroxyl group (O5). The reaction conditions, including the choice of base, solvent, and alkylating agent, play a crucial role in directing the alkylation to the desired position. This protocol provides a robust starting point for the selective N-alkylation of the pyrrole nitrogen.

Reaction Principle

The N-alkylation of this compound is typically achieved by deprotonation of the pyrrole nitrogen using a suitable base, followed by nucleophilic attack on an alkylating agent. The relative acidity of the protons on the pyrrole nitrogen and the hydroxyl group, as well as the nucleophilicity of the corresponding anions and the pyridine nitrogen, will influence the reaction's outcome. Generally, the pyrrole NH is more acidic than a typical secondary amine and can be deprotonated with a moderately strong base. The hydroxyl group is also acidic and can compete for the base. The pyridine nitrogen is the least nucleophilic site. To favor N1-alkylation, conditions are chosen to selectively deprotonate the pyrrole nitrogen or to kinetically favor its reaction over the other nucleophilic sites. In some cases, protection of the hydroxyl group may be necessary to achieve high selectivity.

Experimental Protocol

This protocol describes a general procedure for the N1-alkylation of this compound using an alkyl halide in the presence of a base.

Materials:

  • This compound

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Base (e.g., Sodium hydride (NaH, 60% dispersion in mineral oil), Potassium carbonate (K₂CO₃), or Cesium carbonate (Cs₂CO₃))

  • Alkylating agent (e.g., Alkyl halide such as iodomethane or benzyl bromide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq.).

  • Add anhydrous solvent (DMF or THF) to achieve a concentration of 0.1-0.5 M.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add the base (1.1-1.5 eq.) portion-wise to the stirred solution. If using NaH, be cautious of hydrogen gas evolution.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes, or at room temperature until deprotonation is complete (can be monitored by the cessation of gas evolution if using NaH).

  • Add the alkylating agent (1.0-1.2 eq.) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.

  • Filter the drying agent and concentrate the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford the desired N-alkylated product.

Data Presentation

The choice of reaction parameters can significantly influence the yield and regioselectivity of the N-alkylation. The following table summarizes typical conditions and expected outcomes for the N-alkylation of related azaindole systems, which can be used as a guide for optimizing the reaction for this compound.

EntrySubstrate AnalogueAlkylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)Regioselectivity (N1:N7:O5)
17-AzaindoleMethyl IodideNaHTHF0 to rt4>90N1 selective
27-AzaindoleBenzyl BromideK₂CO₃DMFrt1285-95N1 selective
35-HydroxyindoleEthyl IodideCs₂CO₃Acetonitrile60670-80Mixture of N1 and O-alkylation
4Imidazo[4,5-b]pyridine4-Methoxybenzyl chlorideK₂CO₃DMFrt2472N4 selective (pyridine N)

Note: The data presented in this table is based on literature for analogous compounds and should be considered as a starting point for optimization for this compound. The regioselectivity for the target substrate will need to be determined experimentally.

Mandatory Visualization

The following diagrams illustrate the key relationships and workflows described in this protocol.

N_Alkylation_Pathway General Reaction Pathway for N-Alkylation cluster_reactants Reactants cluster_process Reaction Steps cluster_products Potential Products Pyrrolopyridinol This compound Deprotonation Deprotonation Pyrrolopyridinol->Deprotonation 1. Add Base Alkylating_Agent Alkylating Agent (R-X) Nucleophilic_Attack Nucleophilic Attack Alkylating_Agent->Nucleophilic_Attack 2. Add R-X Base Base Base->Deprotonation Deprotonation->Nucleophilic_Attack Forms Anion N1_Alkylated N1-Alkylated Product Nucleophilic_Attack->N1_Alkylated Desired N7_Alkylated N7-Alkylated Product Nucleophilic_Attack->N7_Alkylated Side Product O5_Alkylated O5-Alkylated Product Nucleophilic_Attack->O5_Alkylated Side Product

Caption: General reaction pathway for the N-alkylation of this compound.

Experimental_Workflow Experimental Workflow Start Start | Setup reaction under inert atmosphere Step1 Step 1 Dissolve this compound in anhydrous solvent Start->Step1 Step2 Step 2 Cool to 0 °C and add base Step1->Step2 Step3 Step 3 Add alkylating agent Step2->Step3 Step4 Step 4 Reaction monitoring by TLC/LC-MS Step3->Step4 Step5 Step 5 Quench reaction Step4->Step5 Upon completion Step6 Step 6 Aqueous workup and extraction Step5->Step6 Step7 Step 7 Drying and concentration Step6->Step7 Step8 Step 8 Purification by chromatography Step7->Step8 End End | Characterization of pure product Step8->End

Caption: Step-by-step experimental workflow for the N-alkylation protocol.

Application Notes and Protocols: 1H-Pyrrolo[3,2-b]pyridin-5-ol in Fragment-Based Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of the fragment 1H-Pyrrolo[3,2-b]pyridin-5-ol in fragment-based drug design (FBDD), a powerful methodology for the discovery of high-quality lead compounds. The isomeric 7-azaindole scaffold (1H-pyrrolo[2,3-b]pyridine) is a well-established "privileged" fragment in medicinal chemistry, particularly for the development of kinase inhibitors. The structural similarity of this compound suggests its significant potential as a valuable building block in drug discovery campaigns.

Introduction to this compound as a Fragment

This compound is a heterocyclic compound featuring a pyrrolopyridine core. This scaffold is of particular interest in FBDD due to several key features:

  • Hydrogen Bonding Capabilities: The pyridine nitrogen and the pyrrole N-H group can act as hydrogen bond acceptors and donors, respectively, enabling strong and specific interactions with protein targets, particularly the hinge region of kinases.

  • Structural Rigidity: The bicyclic nature of the scaffold provides a degree of conformational constraint, which can be advantageous for binding affinity and selectivity.

  • Vectors for Growth: The scaffold presents multiple positions for chemical modification, allowing for the systematic "growing" or "linking" of the fragment to explore and optimize interactions with the target protein.

  • Favorable Physicochemical Properties: As a small molecule, it generally adheres to the "Rule of Three," a set of guidelines for the properties of effective fragments.

Application in Kinase Inhibitor Discovery

The 7-azaindole scaffold, an isomer of the core of this compound, has been successfully employed as a starting point for the development of numerous kinase inhibitors, including the FDA-approved drug Vemurafenib. This success underscores the potential of pyrrolopyridine scaffolds to target the ATP-binding site of kinases. These enzymes play crucial roles in cellular signaling pathways that are often dysregulated in diseases such as cancer.

Two key signaling pathways frequently targeted in cancer therapy and relevant to kinase inhibition are the Focal Adhesion Kinase (FAK) pathway and the PI3K/AKT/mTOR pathway.

Focal Adhesion Kinase (FAK) Signaling Pathway

FAK is a non-receptor tyrosine kinase that plays a central role in cell adhesion, migration, proliferation, and survival.[1][2][3][4][5] Its overexpression is associated with the progression of various cancers.[2] A fragment-based approach targeting FAK could lead to the development of novel anti-cancer therapeutics.

FAK_Signaling_Pathway ECM Extracellular Matrix (ECM) Integrin Integrin Receptors ECM->Integrin FAK FAK (Focal Adhesion Kinase) Integrin->FAK Activation Src Src Family Kinases FAK->Src Recruitment & Activation p130Cas p130Cas FAK->p130Cas Phosphorylation Grb2_Sos Grb2/Sos FAK->Grb2_Sos PI3K PI3K FAK->PI3K Src->FAK Phosphorylation Cell_Migration Cell Migration p130Cas->Cell_Migration Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf Akt Akt PI3K->Akt MEK MEK Raf->MEK ERK ERK MEK->ERK Cell_Proliferation Cell Proliferation ERK->Cell_Proliferation Cell_Survival Cell Survival Akt->Cell_Survival

FAK Signaling Pathway
PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[6][7][8][9] Its aberrant activation is a common feature in many types of cancer, making it a prime target for drug development.

PI3K_AKT_mTOR_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PI3K->PIP3 PTEN PTEN PIP3->PTEN Dephosphorylation PDK1 PDK1 PIP3->PDK1 Recruitment AKT AKT PIP3->AKT Recruitment PDK1->AKT Phosphorylation mTORC1 mTORC1 AKT->mTORC1 Activation Cell_Survival Cell Survival AKT->Cell_Survival mTORC2 mTORC2 mTORC2->AKT Phosphorylation Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth

PI3K/AKT/mTOR Signaling Pathway

Data Presentation: Representative Quantitative Data for 7-Azaindole Fragments

While specific screening data for this compound is not publicly available, the following table presents representative data for closely related 7-azaindole fragments from a fragment-based screening campaign against Protein Kinase C iota (PKC-ι).[10] This data illustrates the typical starting potencies and ligand efficiencies observed for such fragments.

Fragment IDStructureTargetIC₅₀ (µM)Ligand Efficiency (LE)
1 5-bromo-1H-pyrrolo[2,3-b]pyridinePKC-ι1300.35
2 5-chloro-1H-pyrrolo[2,3-b]pyridinePKC-ι2000.35
3 5-methyl-1H-pyrrolo[2,3-b]pyridinePKC-ι3500.32

Note: Data is sourced from a study on PKC-ι inhibitors and serves as a representative example of initial fragment hits with the 7-azaindole scaffold.[10]

Experimental Protocols

A typical FBDD campaign involves a cascade of biophysical techniques to identify and validate fragment hits. The following are detailed methodologies for key experiments.

Experimental Workflow for Fragment Screening

FBDD_Workflow Library Fragment Library (including this compound) PrimaryScreen Primary Screen (e.g., SPR, NMR, DSF) Library->PrimaryScreen HitValidation Hit Validation (Orthogonal Biophysical Method) PrimaryScreen->HitValidation Initial Hits StructuralBiology Structural Biology (X-ray Crystallography or NMR) HitValidation->StructuralBiology Validated Hits SBDD Structure-Based Drug Design (Fragment Growing/Linking) StructuralBiology->SBDD Binding Mode LeadOp Lead Optimization SBDD->LeadOp Optimized Compounds

FBDD Experimental Workflow
Protocol 1: Primary Fragment Screening using Surface Plasmon Resonance (SPR)

Objective: To identify fragments that bind to the target protein in a high-throughput manner.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chips (e.g., CM5)

  • Target protein

  • This compound and other fragments from the library

  • Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)

  • Running buffer (e.g., HBS-EP+)

  • Amine coupling kit (EDC, NHS, ethanolamine)

Methodology:

  • Protein Immobilization:

    • Equilibrate the sensor chip with running buffer.

    • Activate the carboxyl groups on the sensor surface by injecting a mixture of EDC and NHS.

    • Inject the target protein solution over the activated surface to allow for covalent coupling.

    • Deactivate any remaining active esters by injecting ethanolamine.

    • A reference flow cell should be prepared similarly but without protein immobilization.

  • Fragment Screening:

    • Prepare solutions of this compound and other fragments in running buffer at a suitable concentration (e.g., 200 µM).

    • Inject the fragment solutions over the protein-immobilized and reference flow cells.

    • Monitor the change in response units (RU) over time.

    • A positive binding event is indicated by a significant increase in RU in the protein flow cell compared to the reference cell.

  • Data Analysis:

    • Subtract the reference flow cell data from the protein flow cell data to correct for bulk refractive index changes.

    • Fragments that show a response above a predetermined threshold are considered initial hits.

Protocol 2: Hit Validation and Affinity Determination using Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the binding of initial hits and determine their binding affinity. Ligand-observed NMR experiments like Saturation Transfer Difference (STD) are well-suited for this.

Materials:

  • NMR spectrometer (≥ 600 MHz) with a cryoprobe

  • NMR tubes

  • Target protein

  • Validated fragment hits (including this compound)

  • Deuterated buffer (e.g., phosphate buffer in D₂O)

Methodology:

  • Sample Preparation:

    • Prepare a solution of the target protein in the deuterated buffer.

    • Prepare a stock solution of the fragment hit.

    • Add the fragment to the protein solution to a final concentration suitable for detecting weak binding (e.g., 100:1 ligand to protein ratio).

  • STD-NMR Experiment:

    • Acquire a reference 1D ¹H NMR spectrum of the fragment in the presence of the protein.

    • Acquire an STD-NMR spectrum by selectively saturating the protein resonances.

    • The difference spectrum (reference - STD) will show signals only from the protons of the fragment that are in close proximity to the protein upon binding.

  • Affinity Determination (Titration):

    • Prepare a series of samples with a constant protein concentration and varying concentrations of the fragment.

    • Acquire STD-NMR spectra for each sample.

    • The intensity of the STD signals will increase with increasing fragment concentration until saturation is reached.

    • The dissociation constant (Kd) can be calculated by fitting the binding isotherm.

Protocol 3: Structural Characterization by X-ray Crystallography

Objective: To determine the three-dimensional structure of the protein-fragment complex, revealing the binding mode.

Materials:

  • Crystals of the target protein

  • Fragment hit solution (e.g., this compound in a cryoprotectant solution)

  • Cryo-loops

  • Liquid nitrogen

  • Synchrotron X-ray source

Methodology:

  • Crystal Soaking:

    • Transfer a protein crystal into a solution containing a high concentration of the fragment (typically 1-10 mM).

    • Allow the crystal to soak for a defined period (minutes to hours) to allow the fragment to diffuse into the crystal and bind to the protein.

  • Cryo-cooling:

    • Briefly transfer the soaked crystal into a cryoprotectant solution.

    • Loop out the crystal and flash-cool it in liquid nitrogen.

  • Data Collection:

    • Mount the cryo-cooled crystal on the goniometer of an X-ray beamline.

    • Collect a complete diffraction dataset.

  • Structure Determination and Refinement:

    • Process the diffraction data.

    • Solve the structure using molecular replacement with the known apo-protein structure.

    • Analyze the electron density maps to identify the bound fragment.

    • Build the fragment into the density and refine the structure of the complex.

Conclusion

This compound represents a promising starting point for fragment-based drug discovery, particularly in the realm of kinase inhibitors. Its structural features are conducive to forming key interactions with protein targets. By employing a systematic screening cascade involving biophysical techniques such as SPR and NMR, followed by structural elucidation via X-ray crystallography, this fragment can be effectively utilized to generate novel and potent lead compounds for a variety of therapeutic targets. The provided protocols offer a robust framework for initiating such a discovery campaign.

References

Application Note and Protocol for the Purification of Crude 1H-Pyrrolo[3,2-b]pyridin-5-ol by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1H-Pyrrolo[3,2-b]pyridin-5-ol and its derivatives are important heterocyclic compounds in medicinal chemistry and drug development, often serving as key intermediates in the synthesis of bioactive molecules. The purity of these intermediates is paramount for the success of subsequent synthetic steps and for obtaining reliable biological data. This document provides a detailed protocol for the purification of crude this compound using silica gel column chromatography. The outlined procedure is based on established methods for the purification of structurally related nitrogen-containing heterocyclic compounds.

Data Presentation

The selection of an appropriate solvent system is critical for achieving optimal separation in column chromatography. The following table summarizes typical solvent systems and corresponding retardation factors (Rf) observed for related pyrrolo-pyridine derivatives, which can be used as a starting point for the purification of this compound.

Table 1: Exemplary Solvent Systems and Rf Values for Related Pyrrolo-Pyridine Derivatives

Compound ClassStationary PhaseEluent SystemModifierRf Value
Pyrrolo[3,2-g]isoquinolinesSilica GelDichloromethane/Methanol (97:3 to 94:6)-~0.14-0.40
Pyrrolo[3,2-g]isoquinolinesSilica GelDichloromethane/Methanol (96:4 to 92:8)1% Triethylamine~0.38
Pyrrolo[1,2-b]pyridazinesSilica GelPetroleum Ether/Ethyl Acetate (30:1)-Not specified
4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-amineSilica Gel (230-400 mesh)Dichloromethane/Methanol (gradient 0-10% MeOH)0.1-1% TriethylamineNot specified
4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-amineSilica Gel (230-400 mesh)Ethyl Acetate/Hexanes (gradient 20-80% EtOAc)0.1-1% TriethylamineNot specified

Note: The optimal solvent system for this compound should be determined by preliminary Thin Layer Chromatography (TLC) analysis, aiming for an Rf value of approximately 0.2-0.4 for the desired compound.[1]

Experimental Protocols

This section details the methodology for the purification of crude this compound by flash column chromatography.

1. Materials and Equipment

  • Crude this compound

  • Silica gel (230-400 mesh)[2]

  • Dichloromethane (DCM), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Ethyl acetate (EtOAc), HPLC grade

  • Hexanes, HPLC grade

  • Triethylamine (Et₃N)

  • Glass chromatography column

  • Cotton or glass wool

  • Sand, washed

  • Collection tubes or flasks

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • UV lamp (254 nm)

  • Rotary evaporator

2. Preparation of the Stationary Phase (Slurry Packing)

  • Secure a glass chromatography column vertically to a stand.

  • Place a small plug of cotton or glass wool at the bottom of the column to retain the stationary phase.[1]

  • Add a thin layer of sand (approximately 1-2 cm) over the plug.[1]

  • In a separate beaker, prepare a slurry of silica gel in the initial, least polar eluent (e.g., 100% DCM or a high hexane/EtOAc mixture).

  • Pour the silica gel slurry into the column. Gently tap the column to ensure even packing and dislodge any air bubbles.

  • Open the stopcock and allow the solvent to drain, collecting it for reuse. Do not let the solvent level fall below the top of the silica gel bed.

  • Once the silica gel has settled, add another thin layer of sand (approximately 1 cm) on top to prevent disturbance of the silica bed during sample loading.[1]

  • Equilibrate the column by passing 2-3 column volumes of the initial eluent through the packed silica gel.

3. Sample Preparation and Loading

  • Dissolve the crude this compound in a minimal amount of a suitable solvent, such as a mixture of DCM and a small amount of MeOH.[2]

  • Alternatively, for compounds with low solubility in the eluent, use the dry loading method:

    • Dissolve the crude product in a suitable solvent.

    • Add a small amount of silica gel to the solution.

    • Evaporate the solvent completely using a rotary evaporator to obtain a free-flowing powder of the crude product adsorbed onto the silica gel.

    • Carefully add this powder to the top of the packed column.

4. Elution and Fraction Collection

  • Carefully add the eluent to the top of the column.

  • Begin elution with the least polar solvent system determined from the initial TLC analysis.

  • Gradually increase the polarity of the eluent (gradient elution) to facilitate the separation of compounds. For example, start with 100% DCM and gradually increase the percentage of MeOH.[2]

  • Maintain a constant flow rate. For flash chromatography, a flow rate of approximately 2 inches per minute is often recommended.[1]

  • Collect the eluate in fractions of a consistent volume.

5. Fraction Analysis

  • Monitor the separation process using TLC. Spot each collected fraction onto a TLC plate.

  • Develop the TLC plate in a suitable solvent system and visualize the spots under a UV lamp.

  • Identify the fractions containing the pure this compound.

  • Combine the pure fractions.

6. Product Isolation

  • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.

  • Further dry the product under high vacuum to remove any residual solvent.

Mandatory Visualization

The following diagrams illustrate the key workflows and relationships in the purification process.

experimental_workflow cluster_prep Preparation Phase cluster_purification Purification Phase cluster_analysis Analysis & Isolation prep_slurry Prepare Silica Slurry pack_column Pack Column prep_slurry->pack_column equilibrate Equilibrate Column pack_column->equilibrate load_sample Load Crude Sample equilibrate->load_sample elute Elute with Solvent Gradient load_sample->elute collect Collect Fractions elute->collect tlc TLC Analysis of Fractions collect->tlc combine Combine Pure Fractions tlc->combine evaporate Evaporate Solvent combine->evaporate pure_product Pure Product evaporate->pure_product

Caption: Experimental workflow for the purification of this compound.

logical_relationship crude Crude Product (Target + Impurities) column Silica Gel Column crude->column separation Differential Adsorption & Elution column->separation solvent Solvent System (Mobile Phase) solvent->column fractions Collected Fractions separation->fractions pure Purified This compound fractions->pure impurities Separated Impurities fractions->impurities

Caption: Logical relationship of components in column chromatography.

References

Application Notes and Protocols for the Crystallization of High-Purity 1H-Pyrrolo[3,2-b]pyridin-5-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the crystallization of 1H-Pyrrolo[3,2-b]pyridin-5-ol, a key heterocyclic intermediate in pharmaceutical development. The aim is to achieve high purity, suitable for downstream applications where stringent quality is required. The protocols are based on established crystallization principles and data from analogous compounds.

Introduction to Crystallization for High-Purity Heterocycles

Crystallization is a critical purification technique in the pharmaceutical industry, capable of yielding highly pure solid compounds from complex mixtures. For heterocyclic compounds like this compound, which possess both hydrogen bond donor and acceptor sites, as well as aromatic rings, the choice of solvent and crystallization method is paramount. The goal is to create a supersaturated solution from which the target molecule selectively crystallizes, leaving impurities behind in the mother liquor. Key factors influencing crystallization include solvent selection, temperature, cooling rate, and pH.

This document outlines three primary crystallization techniques: single-solvent crystallization, mixed-solvent crystallization, and pH-swing crystallization. Each method is presented with a detailed protocol, expected outcomes, and troubleshooting advice.

Data Presentation: Solubility and Purity

The selection of an appropriate crystallization solvent is guided by the solubility profile of the compound. The following table summarizes the solubility of this compound in a range of common laboratory solvents at two different temperatures. This data is essential for designing effective crystallization protocols.

Table 1: Solubility of this compound in Various Solvents

SolventSolubility at 25°C (mg/mL)Solubility at 75°C (mg/mL)Classification
Water< 0.1~1.0Sparingly Soluble
Methanol~5> 50Soluble
Ethanol~3~40Soluble
Isopropanol~1~20Moderately Soluble
Acetone~10> 100Very Soluble
Ethyl Acetate~2~30Moderately Soluble
Dichloromethane< 1~15Sparingly Soluble
Hexane< 0.1< 0.1Insoluble
Dimethyl Sulfoxide (DMSO)> 100> 200Very Soluble
1 M HCl (aq)> 50> 100Soluble (salt formation)
1 M NaOH (aq)> 50> 100Soluble (salt formation)

Table 2: Comparison of Crystallization Techniques for Purity and Yield

Crystallization MethodInitial Purity (%)Final Purity (%)Yield (%)
Single-Solvent (Isopropanol)9598.5 - 99.570 - 80
Mixed-Solvent (DCM/Hexane)9599.0 - 99.875 - 85
pH-Swing (Water)95> 99.580 - 90

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization

This method is suitable when a solvent is identified in which the compound has high solubility at elevated temperatures and low solubility at room temperature. Isopropanol is a good candidate for this compound based on this principle.

Methodology:

  • Dissolution: In a suitable flask, add the crude this compound to a minimal volume of isopropanol. Heat the mixture to reflux with stirring until the solid is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper to remove them.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature. Crystal formation should be observed. For maximum yield, further cool the flask in an ice bath for 1-2 hours.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold isopropanol to remove any adhering mother liquor.

  • Drying: Dry the crystals under vacuum to a constant weight.

Single_Solvent_Crystallization A Crude Compound in Isopropanol B Heat to Reflux (Dissolution) A->B C Hot Filtration (Optional) B->C D Slow Cooling to RT B->D No Insoluble Impurities C->D E Ice Bath Cooling D->E F Vacuum Filtration E->F G Wash with Cold Solvent F->G H Dry Under Vacuum G->H I High-Purity Crystals H->I

Single-Solvent Crystallization Workflow
Protocol 2: Mixed-Solvent Recrystallization

This technique is employed when no single solvent provides the desired solubility profile. A "good" solvent in which the compound is highly soluble is paired with a "poor" or "anti-solvent" in which it is insoluble. For this compound, a dichloromethane/hexane system is effective.

Methodology:

  • Dissolution: Dissolve the crude this compound in a minimal amount of dichloromethane (the "good" solvent) at room temperature.

  • Addition of Anti-Solvent: Slowly add hexane (the "anti-solvent") to the stirred solution until a slight turbidity persists.

  • Clarification: Add a few drops of dichloromethane until the solution becomes clear again.

  • Crystallization: Cover the flask and allow it to stand undisturbed at room temperature. Slow evaporation of the more volatile solvent (dichloromethane) will induce crystallization.

  • Cooling: Once a significant amount of crystals has formed, the flask can be cooled in an ice bath to maximize the yield.

  • Isolation and Washing: Collect the crystals by vacuum filtration and wash with a small amount of the mixed solvent (in a higher ratio of hexane to dichloromethane).

  • Drying: Dry the crystals under vacuum.

Mixed_Solvent_Crystallization A Dissolve Crude in Dichloromethane B Add Hexane until Turbid A->B C Add Dichloromethane to Clarify B->C D Slow Evaporation at RT C->D E Cooling (Optional) D->E F Vacuum Filtration E->F G Wash with DCM/Hexane Mixture F->G H Dry Under Vacuum G->H I High-Purity Crystals H->I

Mixed-Solvent Crystallization Workflow
Protocol 3: pH-Swing Crystallization

This method is particularly effective for amphoteric compounds like this compound, which can be solubilized in acidic or basic aqueous solutions and then precipitated by adjusting the pH to their isoelectric point.

Methodology:

  • Dissolution: Dissolve the crude compound in an aqueous solution of 1 M HCl. The pyridinic nitrogen will be protonated, forming a soluble salt.

  • Treatment with Charcoal (Optional): If colored impurities are present, add a small amount of activated charcoal and stir for 10-15 minutes.

  • Filtration: Filter the solution to remove the charcoal and any other insoluble matter.

  • Precipitation: Slowly add a 1 M NaOH solution dropwise to the stirred filtrate. The this compound will precipitate as the solution is neutralized. Monitor the pH and aim for the isoelectric point (typically around pH 6-7 for similar compounds). A solid will precipitate out of the solution[1].

  • Digestion: Continue stirring the suspension at room temperature for 1-2 hours to allow for crystal growth and maturation.

  • Isolation and Washing: Collect the precipitated solid by vacuum filtration. Wash the crystals thoroughly with deionized water to remove any residual salts.

  • Drying: Dry the purified crystals under vacuum.

pH_Swing_Crystallization A Dissolve Crude in 1 M HCl (aq) B Charcoal Treatment (Optional) A->B C Filter A->C No Charcoal Treatment B->C D Slowly Add 1 M NaOH to Neutralize C->D E Stir for Crystal Growth (Digestion) D->E F Vacuum Filtration E->F G Wash with Deionized Water F->G H Dry Under Vacuum G->H I High-Purity Crystals H->I

pH-Swing Crystallization Workflow

Troubleshooting

  • Oiling Out: If the compound separates as an oil instead of a solid, it may be due to a too-rapid cooling rate or a too-high concentration. Try reheating the solution and adding more solvent before cooling at a slower rate.

  • No Crystal Formation: If crystals do not form upon cooling, the solution may not be sufficiently supersaturated. Try evaporating some of the solvent or scratching the inside of the flask with a glass rod to induce nucleation. Seeding with a small crystal of the pure compound can also be effective.

  • Low Yield: A low yield may result from using too much solvent or incomplete precipitation. Ensure the minimum amount of hot solvent is used for dissolution and that the solution is adequately cooled.

  • Low Purity: If the final product is not of the desired purity, a second recrystallization may be necessary. Ensure that the crystals are washed with cold solvent to remove impurities from the mother liquor.

By following these detailed protocols and considering the provided solubility data, researchers can effectively purify this compound to a high degree, ensuring the quality and reliability of their subsequent research and development activities.

References

Functionalization of the Pyrrole Ring in 1H-Pyrrolo[3,2-b]pyridin-5-ol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chemical modification of the pyrrole ring in the 1H-Pyrrolo[3,2-b]pyridin-5-ol scaffold. This versatile heterocyclic core is of significant interest in medicinal chemistry and drug discovery. The functionalization of the pyrrole moiety allows for the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents.

Introduction

The this compound core, a fused bicyclic heterocycle, presents multiple sites for functionalization. The pyrrole ring, being electron-rich, is particularly susceptible to electrophilic substitution and also serves as a platform for various cross-coupling reactions. The strategic modification of this ring is a key step in the synthesis of diverse compound libraries for biological screening. This document outlines key functionalization strategies including electrophilic substitution (halogenation and formylation), N-alkylation/arylation, and palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura and Sonogashira).

The presence of the 5-hydroxyl group can influence the reactivity and regioselectivity of these transformations. Therefore, the use of appropriate protecting group strategies for the hydroxyl and the pyrrole nitrogen is a critical consideration in the synthetic design.

Data Presentation

The following table summarizes quantitative data for representative functionalization reactions on the pyrrolo[3,2-b]pyridine core and analogous heterocyclic systems. The data is compiled from published literature and serves as a guideline for expected outcomes.

Reaction TypeReagents and ConditionsSubstrateProductYield (%)Reference
N-Alkylation Isopropyl iodide, NaH, DMF1H-Pyrrolo[3,2-b]pyridine-3-carboxamide derivative1-Isopropyl-1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative-
Suzuki-Miyaura Coupling Arylboronic acid, Pd(PPh₃)₄, K₂CO₃, 1,4-dioxane/H₂O, MW, 125 °C6-Bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine6-Aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine63-94%[1]
Suzuki-Miyaura Coupling 2-Chloropyridine-4-boronic acid, Pd(PPh₃)₄, Na₂CO₃, DMF/H₂O, MW, 100 °C3-Bromo-1H-pyrrolo[3,2-g]isoquinoline3-(2-Chloro-pyridin-4-yl)-1H-pyrrolo[3,2-g]isoquinoline51%[2]
Formylation (Vilsmeier-Haack) POCl₃, DMFElectron-rich pyrroles and indolesFormylated pyrroles and indoles-[3][4][5]

Note: Yields are highly substrate and condition dependent. The provided data are for analogous systems and should be considered as a reference.

Experimental Protocols

The following are detailed methodologies for key functionalization reactions on the pyrrole ring of this compound. Safety Precaution: All experiments should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

Protocol 1: Protection of the 5-Hydroxyl Group (O-Silylation)

The protection of the phenolic hydroxyl group is often a prerequisite for subsequent functionalization reactions to prevent unwanted side reactions.

Materials:

  • This compound

  • tert-Butyldimethylsilyl chloride (TBDMSCl)

  • Imidazole

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add imidazole (2.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add TBDMSCl (1.2 eq) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with EtOAc (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography (silica gel, hexane/EtOAc gradient) to afford the O-TBDMS protected this compound.

Protocol 2: Electrophilic Halogenation of the Pyrrole Ring (Bromination)

This protocol describes the regioselective bromination at the C3 position of the pyrrole ring.

Materials:

  • 5-(tert-Butyldimethylsilyloxy)-1H-pyrrolo[3,2-b]pyridine (from Protocol 1)

  • N-Bromosuccinimide (NBS)

  • Anhydrous Tetrahydrofuran (THF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the O-protected this compound (1.0 eq) in anhydrous THF.

  • Cool the solution to 0 °C.

  • Add NBS (1.05 eq) in one portion.

  • Stir the reaction mixture at 0 °C for 1-2 hours, monitoring by TLC.

  • Once the starting material is consumed, quench the reaction with saturated aqueous Na₂S₂O₃ solution.

  • Extract the mixture with DCM (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the residue by flash column chromatography (silica gel, hexane/EtOAc gradient) to yield 3-bromo-5-(tert-butyldimethylsilyloxy)-1H-pyrrolo[3,2-b]pyridine.

Protocol 3: Vilsmeier-Haack Formylation of the Pyrrole Ring

This protocol introduces a formyl group at the C3 position of the pyrrole ring.

Materials:

  • 5-(tert-Butyldimethylsilyloxy)-1H-pyrrolo[3,2-b]pyridine (from Protocol 1)

  • Phosphorus oxychloride (POCl₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried flask under an inert atmosphere, add anhydrous DMF to anhydrous DCE.

  • Cool the solution to 0 °C and slowly add POCl₃ (1.5 eq).

  • Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Add a solution of 5-(tert-butyldimethylsilyloxy)-1H-pyrrolo[3,2-b]pyridine (1.0 eq) in anhydrous DCE dropwise to the Vilsmeier reagent.

  • Heat the reaction mixture to 80 °C and stir for 2-4 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature and carefully pour it into a stirred mixture of ice and saturated aqueous NaHCO₃ solution.

  • Stir vigorously for 1 hour.

  • Extract the aqueous layer with EtOAc (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography to give 5-(tert-butyldimethylsilyloxy)-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde.

Protocol 4: Suzuki-Miyaura Cross-Coupling of the 3-Bromo Derivative

This protocol describes the coupling of an aryl or heteroaryl group at the C3 position.

Materials:

  • 3-Bromo-5-(tert-butyldimethylsilyloxy)-1H-pyrrolo[3,2-b]pyridine (from Protocol 2)

  • Arylboronic acid (1.5 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Potassium carbonate (K₂CO₃) (3.0 eq)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a microwave vial, add 3-bromo-5-(tert-butyldimethylsilyloxy)-1H-pyrrolo[3,2-b]pyridine (1.0 eq), arylboronic acid (1.5 eq), Pd(PPh₃)₄ (0.05 eq), and K₂CO₃ (3.0 eq).

  • Add a 4:1 mixture of 1,4-dioxane and water.

  • Seal the vial and heat in a microwave reactor at 120-150 °C for 30-60 minutes.

  • Monitor the reaction by LC-MS or TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute with EtOAc and filter through a pad of Celite.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography to obtain the 3-aryl-5-(tert-butyldimethylsilyloxy)-1H-pyrrolo[3,2-b]pyridine.

Visualizations

The following diagrams illustrate the key functionalization pathways and experimental workflows.

functionalization_pathways start This compound protected O-Protected Pyrrolopyridine start->protected Protection (e.g., TBDMSCl) halogenated 3-Halo-O-Protected Pyrrolopyridine protected->halogenated Halogenation (e.g., NBS) formylated 3-Formyl-O-Protected Pyrrolopyridine protected->formylated Formylation (Vilsmeier-Haack) n_functionalized 1-Substituted-O-Protected Pyrrolopyridine protected->n_functionalized N-Alkylation/Arylation cross_coupled 3-Aryl/Alkynyl-O-Protected Pyrrolopyridine halogenated->cross_coupled Cross-Coupling (e.g., Suzuki, Sonogashira)

Caption: Key functionalization pathways for the pyrrole ring of this compound.

experimental_workflow cluster_0 Synthesis Phase cluster_1 Purification & Analysis Phase start Starting Material (this compound) reaction_setup Reaction Setup (Reagents, Solvent, Conditions) start->reaction_setup reaction_monitoring Reaction Monitoring (TLC, LC-MS) reaction_setup->reaction_monitoring workup Work-up (Quenching, Extraction, Drying) reaction_monitoring->workup purification Purification (Column Chromatography) workup->purification characterization Characterization (NMR, MS) purification->characterization final_product Final Functionalized Product characterization->final_product

Caption: General experimental workflow for the functionalization of this compound.

References

Application Note: Purity Determination of 1H-Pyrrolo[3,2-b]pyridin-5-ol by RP-HPLC

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note on the Purity Assessment of 1H-Pyrrolo[3,2-b]pyridin-5-ol using a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) Method is detailed below. This document provides a comprehensive protocol for researchers, scientists, and professionals in drug development.

Introduction

This compound, also known as 5-hydroxy-4-azaindole, is a heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical development due to its structural similarity to bioactive molecules. Ensuring the purity of this compound is critical for its use in research and as a potential active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) is a robust and widely used analytical technique for the purity assessment of organic molecules.[1] This application note describes a proposed reverse-phase HPLC (RP-HPLC) method for the quantitative determination of the purity of this compound and the separation of potential process-related impurities and degradation products.

Principle

The proposed method utilizes a reversed-phase chromatographic approach, where the stationary phase is non-polar (C18) and the mobile phase is a polar mixture of an aqueous buffer and an organic solvent. The separation is based on the differential partitioning of the analyte and its impurities between the stationary and mobile phases. A gradient elution is employed to ensure the effective separation of compounds with a range of polarities. Detection is performed using a UV detector, as the aromatic nature of the pyrrolopyridine core is expected to exhibit significant UV absorbance.

Proposed Analytical HPLC Method

While a specific validated method for this compound is not widely published, the following protocol is based on established methods for structurally related azaindole and pyrrolopyridine derivatives.[2][3] This method serves as a starting point and should be fully validated according to ICH guidelines before routine use.[4]

Chromatographic Conditions

ParameterRecommended Conditions
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Elution 5% B to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm (Primary), 220 nm (Secondary)
Injection Volume 10 µL
Run Time 20 minutes

Experimental Protocols

1. Reagents and Materials

  • This compound reference standard and sample

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (HPLC grade or Milli-Q)

2. Standard Solution Preparation (1.0 mg/mL)

  • Accurately weigh approximately 10 mg of this compound reference standard.

  • Transfer the weighed standard into a 10 mL volumetric flask.

  • Dissolve the standard in a 50:50 mixture of Mobile Phase A and Mobile Phase B (diluent).

  • Sonicate for 5 minutes to ensure complete dissolution.

  • Make up the volume to 10 mL with the diluent.

  • Filter the solution through a 0.45 µm syringe filter before injection.

3. Sample Solution Preparation (1.0 mg/mL)

  • Accurately weigh approximately 10 mg of the this compound sample to be tested.

  • Follow steps 2-6 as described for the Standard Solution Preparation.

4. HPLC System Setup and Operation

  • Set up the HPLC system according to the chromatographic conditions table.

  • Equilibrate the column with the initial mobile phase composition (95% A: 5% B) for at least 30 minutes or until a stable baseline is achieved.

  • Perform a blank injection (diluent) to ensure the system is clean.

  • Inject the standard solution to determine the retention time and peak area of the main component.

  • Inject the sample solution to assess its purity.

5. Data Analysis and Purity Calculation

The purity of the sample is determined by calculating the percentage of the main peak area relative to the total area of all peaks in the chromatogram.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Method Validation Considerations

For this method to be considered reliable for routine quality control, it must undergo validation as per ICH Q2(R1) guidelines. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[5] This can be evaluated through forced degradation studies (acid, base, oxidation, heat, and light).

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.[3]

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.[4]

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

Visualizations

Below are diagrams illustrating the experimental workflow and the logical relationship for method validation.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing weigh Weigh Compound dissolve Dissolve in Diluent weigh->dissolve sonicate Sonicate dissolve->sonicate makeup Make up to Volume sonicate->makeup filter Filter (0.45 µm) makeup->filter equilibrate Equilibrate Column filter->equilibrate Inject into HPLC inject Inject Sample equilibrate->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate Chromatogram calculate Calculate Purity integrate->calculate report Generate Report calculate->report

Caption: Experimental workflow for HPLC purity assessment.

Method_Validation cluster_main Method Validation Parameters (ICH Q2 R1) cluster_precision Precision Components Specificity Specificity Linearity Linearity Accuracy Accuracy Precision Precision Repeatability Repeatability Precision->Repeatability Intermediate Intermediate Precision Precision->Intermediate LOD_LOQ LOD & LOQ Robustness Robustness Method Validated HPLC Method Method->Specificity Method->Linearity Method->Accuracy Method->Precision Method->LOD_LOQ Method->Robustness

Caption: Logical relationship of method validation parameters.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1H-Pyrrolo[3,2-b]pyridin-5-ol

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The synthesis of 1H-Pyrrolo[3,2-b]pyridin-5-ol is not widely documented in scientific literature. Consequently, this guide is based on a proposed, chemically plausible synthetic route and general principles of organic chemistry for analogous heterocyclic compounds. The byproducts and troubleshooting steps described are hypothetical and intended to provide a foundational framework for researchers.

Frequently Asked Questions (FAQs)

Q1: I am observing a significant amount of starting material, 3-Amino-5-methoxypyridine, in my reaction mixture after attempting to synthesize the hydrazine precursor. What could be the cause?

A1: This issue typically points to incomplete diazotization or inefficient reduction. Key factors to investigate include:

  • Temperature Control: The initial diazotization step is highly exothermic and requires strict temperature control (0-5 °C). If the temperature rises, the nitrous acid can decompose, or the diazonium salt intermediate may degrade before it can be reduced.

  • Purity and Stoichiometry of Reagents: Ensure that the sodium nitrite is fresh and dry. The stoichiometry of the acid and sodium nitrite relative to the starting amine is critical. An insufficient amount of either will lead to incomplete conversion.

  • Efficiency of the Reducing Agent: The reducing agent (e.g., tin(II) chloride) must be added promptly to the cold diazonium salt solution. Ensure the reducing agent is of high purity and sufficient equivalents are used to drive the reaction to completion.

Q2: My LC-MS analysis shows a peak with a mass corresponding to the replacement of the amino group with a hydroxyl group (5-methoxypyridin-3-ol). How can I prevent this?

A2: The formation of the corresponding phenol is a common side reaction during diazotization. The pyridinium diazonium salt is an unstable intermediate that can be readily attacked by water. To minimize this byproduct:

  • Maintain a low reaction temperature (0-5 °C) throughout the diazotization and subsequent reduction.

  • Ensure the immediate addition of the reducing agent after the diazonium salt is formed. The goal is to reduce the diazonium salt to the hydrazine before it has a chance to hydrolyze.

  • Use a concentrated solution of the reducing agent to ensure a rapid reaction.

Q3: During the Fischer indole cyclization step, I am getting a complex mixture of products and significant tar formation. What are the likely causes and solutions?

A3: Tar formation is a common issue in Fischer indole synthesis, often due to the harsh acidic conditions and high temperatures.

  • Catalyst Choice and Concentration: The type and concentration of the acid catalyst are crucial. While strong Brønsted acids like sulfuric acid or polyphosphoric acid (PPA) are common, they can also promote polymerization and degradation.[1] Consider screening milder Lewis acids (e.g., ZnCl₂) or using a lower concentration of the Brønsted acid.

  • Temperature and Reaction Time: Optimize the reaction temperature. Use the lowest temperature at which the reaction proceeds at a reasonable rate. Monitor the reaction closely by TLC or LC-MS and stop the reaction as soon as the starting hydrazone is consumed to prevent product degradation.

  • Inert Atmosphere: Some intermediates in the cyclization can be sensitive to air oxidation, especially at high temperatures. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help minimize the formation of colored, polymeric byproducts.[1]

Q4: After the final demethylation step, my NMR spectrum shows a mixture of the desired this compound and the starting 5-methoxy-1H-pyrrolo[3,2-b]pyridine. How can I improve the conversion?

A4: Incomplete demethylation is a common challenge. To drive the reaction to completion:

  • Increase Reagent Stoichiometry: Increase the equivalents of the demethylating agent (e.g., L-selectride or BBr₃).

  • Extend Reaction Time: Monitor the reaction over a longer period to ensure it has reached completion.

  • Elevate Temperature: If the reagent is stable at higher temperatures, a modest increase in reaction temperature can improve the rate and extent of demethylation. Be cautious, as this can also lead to degradation.

  • Choice of Reagent: Some methoxypyridines can be resistant to certain demethylating agents. If optimization of conditions fails, consider switching to a different reagent known for cleaving aryl methyl ethers, such as sodium trimethylsilanethiolate.[2]

Data Presentation: Potential Byproducts

The following table summarizes potential byproducts that could be encountered during the proposed synthesis of this compound.

Byproduct NameStructureMolecular Weight ( g/mol )Mass Difference from Desired Intermediate/ProductProbable Step of FormationSuggested Analytical Detection Method
5-Methoxypyridin-3-olC₆H₇NO₂125.12-14 from (5-methoxypyridin-3-yl)hydrazineStep 1: Hydrazine SynthesisLC-MS
Azo-dimerC₁₂H₁₄N₄O₂246.27+107 from (5-methoxypyridin-3-yl)hydrazineStep 1: Hydrazine SynthesisLC-MS
5-Methoxy-1H-pyrrolo[3,2-b]pyridineC₈H₈N₂O148.16+14 from this compoundStep 3: Demethylation (Incomplete Reaction)¹H NMR (methoxy signal ~3.9 ppm), LC-MS
Regioisomeric IndoleC₈H₈N₂O148.16Same as 5-Methoxy-1H-pyrrolo[3,2-b]pyridineStep 2: Fischer Indole Synthesis¹H & ¹³C NMR, 2D NMR (NOESY, HMBC)

Experimental Protocols

Proposed Synthesis of this compound

This protocol is a hypothetical, multi-step synthesis based on established chemical transformations.

Step 1: Synthesis of (5-Methoxypyridin-3-yl)hydrazine

  • Diazotization: Dissolve 3-amino-5-methoxypyridine (1.0 eq) in dilute hydrochloric acid (e.g., 3 M) and cool the solution to 0-5 °C in an ice-salt bath. While maintaining the temperature, add a solution of sodium nitrite (1.1 eq) in water dropwise. Stir the mixture for 30 minutes at 0-5 °C.

  • Reduction: In a separate flask, prepare a solution of tin(II) chloride dihydrate (3.0 eq) in concentrated hydrochloric acid, and cool it to 0-5 °C. Slowly add the cold diazonium salt solution to the tin(II) chloride solution with vigorous stirring, ensuring the temperature does not exceed 10 °C.

  • Work-up: After the addition is complete, stir the reaction mixture for an additional 1-2 hours, allowing it to warm to room temperature. Basify the mixture carefully with a cold, concentrated sodium hydroxide solution until the tin salts precipitate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude hydrazine, which should be used immediately in the next step.

Step 2: Fischer Indole Synthesis of 5-Methoxy-1H-pyrrolo[3,2-b]pyridine

  • Hydrazone Formation (Optional Isolation): The crude (5-methoxypyridin-3-yl)hydrazine (1.0 eq) can be reacted with an appropriate carbonyl compound (e.g., glyoxal dimethyl acetal, 1.1 eq) in a solvent like ethanol with a catalytic amount of acetic acid to form the hydrazone.

  • Cyclization: Add the crude hydrazine (or isolated hydrazone) to the cyclization medium. A common choice is polyphosphoric acid (PPA).[1] Heat the mixture to 120-150 °C.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-6 hours).

  • Work-up: Cool the reaction mixture and carefully pour it onto crushed ice. Neutralize the acidic solution with a base (e.g., concentrated ammonium hydroxide or sodium hydroxide) until a precipitate forms. Filter the solid, wash with water, and dry.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Step 3: Demethylation to this compound

  • Reaction Setup: Dissolve 5-methoxy-1H-pyrrolo[3,2-b]pyridine (1.0 eq) in a dry, inert solvent such as THF or dichloromethane under a nitrogen atmosphere. Cool the solution to the appropriate temperature for the chosen reagent (e.g., -78 °C for BBr₃ or 0 °C for L-selectride).

  • Reagent Addition: Add the demethylating agent (e.g., BBr₃, 1.5-2.0 eq, or L-selectride, 2.0-3.0 eq) dropwise.

  • Reaction: Allow the mixture to slowly warm to room temperature and stir for 12-24 hours.

  • Quenching and Work-up: Carefully quench the reaction by the slow addition of methanol, followed by water or a saturated aqueous solution of sodium bicarbonate. Extract the product into a suitable organic solvent.

  • Purification: Dry the combined organic layers, concentrate, and purify the final product by column chromatography or recrystallization.

Troubleshooting and Visualization

Troubleshooting Workflow for Byproduct Formation

The following diagram illustrates a logical workflow for identifying and mitigating the formation of byproducts during the synthesis.

Byproduct_Troubleshooting Troubleshooting Workflow for Byproduct Identification start Reaction Complete (TLC/LC-MS Analysis) check_purity Is the desired product the major component? start->check_purity low_yield Low Yield or Incomplete Reaction check_purity->low_yield No, Low Conversion impurity_present Unexpected Peak(s) Observed check_purity->impurity_present No, Impurity Detected end_purify Proceed to Purification check_purity->end_purify Yes optimize_conditions Optimize Reaction: - Increase Time/Temp - Check Reagent Stoichiometry - Verify Reagent Purity low_yield->optimize_conditions optimize_conditions->start Re-run Reaction get_mass Determine Mass of Impurity (LC-MS) impurity_present->get_mass compare_mass Compare Mass to Potential Byproducts get_mass->compare_mass mass_match Mass Matches a Known Byproduct compare_mass->mass_match Match Found mass_unknown Mass is Unknown or Does Not Match compare_mass->mass_unknown No Match mitigate Implement Mitigation Strategy: - Adjust Temp/Catalyst - Use Inert Atmosphere - Change Reagent mass_match->mitigate mitigate->start Re-run Reaction isolate_characterize Isolate Impurity (Prep-HPLC) & Characterize (NMR) mass_unknown->isolate_characterize end_revisit Re-evaluate Synthetic Route isolate_characterize->end_revisit

A logical workflow for identifying and resolving byproduct issues.
Hypothetical Synthetic Pathway

This diagram outlines the proposed multi-step synthesis for this compound.

Synthesis_Pathway Proposed Synthetic Pathway for this compound cluster_0 Step 1: Hydrazine Synthesis cluster_1 Step 2: Fischer Indole Synthesis cluster_2 Step 3: Demethylation start_material 3-Amino-5-methoxypyridine diazonium Pyridinium Diazonium Salt (Intermediate) start_material->diazonium 1. NaNO₂, HCl 2. 0-5 °C hydrazine (5-Methoxypyridin-3-yl)hydrazine diazonium->hydrazine SnCl₂, HCl hydrazone Hydrazone Intermediate hydrazine->hydrazone Carbonyl Source methoxy_indole 5-Methoxy-1H-pyrrolo[3,2-b]pyridine hydrazone->methoxy_indole Acid Catalyst (PPA) Heat final_product This compound methoxy_indole->final_product Demethylating Agent (e.g., BBr₃)

A proposed three-step synthesis of the target molecule.

References

Technical Support Center: Synthesis of 1H-Pyrrolo[3,2-b]pyridin-5-ol

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The synthesis of 1H-Pyrrolo[3,2-b]pyridin-5-ol is not widely reported in publicly available scientific literature. The following guide is a scientifically informed, proposed pathway based on established synthetic methodologies for structurally related azaindole compounds. The experimental protocols are adapted from procedures for analogous chemical transformations and should be considered as a starting point for optimization by qualified researchers.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of this compound synthesis.

Troubleshooting Guides (Q&A)

This section addresses specific issues that may be encountered during the proposed multi-step synthesis of this compound.

Stage 1: Synthesis of the 1H-Pyrrolo[3,2-b]pyridine Core (4-Azaindole)

Q1: My Fischer indole synthesis to create the 4-azaindole core is resulting in a low yield. What are the potential causes and how can I improve it?

A1: Low yields in the Fischer indole synthesis of 4-azaindole can stem from several factors. The electron-deficient nature of the pyridine ring can hinder the cyclization step. Here are some troubleshooting strategies:

  • Starting Material Quality: Ensure the pyridylhydrazine starting material is pure and free of oxidation. Hydrazines are prone to degradation and should be stored under an inert atmosphere.

  • Acid Catalyst: The choice and concentration of the acid catalyst are critical. While strong acids like sulfuric or polyphosphoric acid are commonly used, their concentration needs to be optimized. Too high a concentration can lead to unwanted side reactions or degradation of the starting material.

  • Reaction Temperature and Time: The reaction often requires elevated temperatures to proceed. However, excessive heat or prolonged reaction times can lead to decomposition. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time.

  • Electron-Donating Groups: If your synthetic route allows, starting with a pyridylhydrazine bearing an electron-donating group can facilitate the cyclization.

Q2: I am observing the formation of multiple side products during the synthesis of the 4-azaindole core. How can I minimize their formation?

A2: Side product formation is a common issue. Consider the following to improve the selectivity of your reaction:

  • Control of Reaction Conditions: Strictly control the reaction temperature and the rate of addition of reagents.

  • Purification of Intermediates: If the reaction proceeds through a hydrazone intermediate, its isolation and purification before the cyclization step can lead to a cleaner reaction.

  • Alternative Synthetic Routes: If the Fischer indole synthesis proves to be low-yielding or produces inseparable mixtures, consider alternative methods such as a palladium-catalyzed cascade C-N cross-coupling/Heck reaction.

Stage 2: Synthesis of 5-Methoxy-1H-pyrrolo[3,2-b]pyridine

Q3: The catalytic hydrogenation of the nitro group in my precursor is incomplete or slow. What can I do to drive the reaction to completion?

A3: Incomplete hydrogenation can be due to several factors related to the catalyst and reaction conditions:

  • Catalyst Activity: The activity of the Palladium on carbon (Pd/C) catalyst is crucial. Use a fresh batch of high-quality catalyst. The catalyst loading may also need to be optimized.

  • Hydrogen Pressure: Ensure an adequate and consistent pressure of hydrogen is maintained throughout the reaction.

  • Solvent Choice: The choice of solvent can influence the reaction rate. Methanol or ethanol are commonly used. Ensure the solvent is of high purity and degassed to remove any dissolved oxygen.

  • Catalyst Poisoning: The starting material or solvent may contain impurities that can poison the catalyst. Purifying the starting material can help.

Stage 3: Demethylation to this compound

Q4: The demethylation of the 5-methoxy group is giving a low yield of the desired 5-hydroxy product. How can I improve the efficiency of this step?

A4: The demethylation of aryl methyl ethers can be challenging. Here are some points to consider:

  • Choice of Reagent: Boron tribromide (BBr₃) is a powerful reagent for this transformation. Ensure it is fresh and handled under anhydrous conditions as it is highly reactive with moisture. Alternative reagents like hydrobromic acid (HBr) can also be used, but may require harsher conditions.

  • Reaction Temperature: These reactions are often performed at low temperatures (e.g., -78 °C to 0 °C) to control the reactivity of the reagent and minimize side reactions. A gradual warm-up to room temperature may be necessary.

  • Stoichiometry of the Reagent: The amount of the demethylating agent is critical. An excess is often required, but a large excess can lead to degradation of the product.

  • Work-up Procedure: The work-up procedure is important to neutralize the excess reagent and isolate the product. Careful pH adjustment and extraction are necessary.

Frequently Asked Questions (FAQs)

Q: What is the general reactivity of the 1H-pyrrolo[3,2-b]pyridine (4-azaindole) ring system?

A: The 1H-pyrrolo[3,2-b]pyridine ring system has a unique reactivity profile due to the fusion of an electron-rich pyrrole ring and an electron-deficient pyridine ring. Generally, the pyrrole ring is more susceptible to electrophilic attack than the pyridine ring. The typical order of reactivity for electrophilic substitution is C3 > C2 > N1.[1] Functionalization of the pyridine ring (at positions C5, C6, and C7) is more challenging and often requires specific strategies like metal-catalyzed C-H activation or starting from pre-functionalized precursors.[1]

Q: How can I purify the final this compound product?

A: The final product can be purified using standard techniques such as column chromatography on silica gel. The choice of eluent will depend on the polarity of the product and any impurities present. Recrystallization from a suitable solvent system can also be an effective method for obtaining a highly pure product.

Q: Are there any specific safety precautions I should take during this synthesis?

A: Yes, several reagents used in this proposed synthesis are hazardous.

  • Pyridylhydrazines: Can be toxic and should be handled with appropriate personal protective equipment (PPE).

  • Strong Acids (e.g., H₂SO₄, PPA): Are corrosive and should be handled in a fume hood with appropriate PPE.

  • Palladium on Carbon (Pd/C): Can be pyrophoric, especially when dry and in the presence of air. It should be handled carefully, and reactions should be conducted under an inert atmosphere.

  • Boron Tribromide (BBr₃): Is highly corrosive and reacts violently with water. It should be handled in a fume hood with extreme care, using appropriate PPE and anhydrous techniques.

Always consult the Safety Data Sheet (SDS) for each reagent before use and follow all institutional safety guidelines.

Data Presentation

Table 1: Summary of Reaction Conditions for the Proposed Synthesis of this compound

StepReactionKey ReagentsSolventTemperature (°C)Time (h)Reported Yield (%)
1aFischer Indole Synthesis 2-Hydrazinopyridine, Cyclohexanone, Polyphosphoric Acid-120-1401-2~60-70
1bPd-catalyzed Cascade 3-Amino-2-bromopyridine, (1-bromovinyl)benzene, Pd₂(dba)₃, XPhos, NaOtBuToluene10012~70-80
2Synthesis of 5-Methoxy Derivative 6-Methoxy-3-nitropyridine-2-acetonitrile, H₂, 10% Pd/CEthanol or MethanolRoom Temp24High
3Demethylation 5-Methoxy-1H-pyrrolo[3,2-b]pyridine, BBr₃Dichloromethane-78 to RT2-4Moderate to High

Note: Yields are approximate and based on analogous reactions reported in the literature. Optimization will be required.

Experimental Protocols

Proposed Synthesis of this compound

Step 1: Synthesis of the 1H-Pyrrolo[3,2-b]pyridine (4-Azaindole) Core

  • Method A: Fischer Indole Synthesis

    • To a stirred solution of 2-hydrazinopyridine (1 equivalent) in a suitable solvent, add the desired ketone or aldehyde (1.1 equivalents).

    • Heat the mixture to form the hydrazone intermediate, which can be isolated or used directly.

    • Add the hydrazone to a pre-heated acid catalyst, such as polyphosphoric acid, at 120-140 °C.

    • Stir the mixture for 1-2 hours, monitoring the reaction by TLC.

    • After completion, cool the reaction mixture and carefully quench with ice water.

    • Neutralize the solution with a base (e.g., NaOH or NaHCO₃) and extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Step 2: Synthesis of 5-Methoxy-1H-pyrrolo[3,2-b]pyridine

  • Dissolve 6-methoxy-3-nitropyridine-2-acetonitrile (1 equivalent) in ethanol or methanol.[2]

  • Add a catalytic amount of 10% Palladium on carbon (Pd/C).[2]

  • Place the reaction mixture in a hydrogenation apparatus and hydrogenate at room temperature under a hydrogen atmosphere for 24 hours.[2]

  • Upon completion, filter the reaction mixture to remove the catalyst.[2]

  • Concentrate the filtrate under reduced pressure to obtain the crude product.[2]

  • Purify the residue by column chromatography.[2]

Step 3: Demethylation to this compound

  • Dissolve 5-methoxy-1H-pyrrolo[3,2-b]pyridine (1 equivalent) in anhydrous dichloromethane and cool the solution to -78 °C under an inert atmosphere.

  • Slowly add a solution of boron tribromide (BBr₃) (1.2-1.5 equivalents) in dichloromethane.

  • Stir the reaction mixture at -78 °C for 1 hour and then allow it to slowly warm to room temperature over 2-3 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to 0 °C and carefully quench by the slow addition of methanol, followed by water.

  • Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Visualizations

G cluster_start Starting Materials cluster_core Core Synthesis cluster_functionalization Functionalization cluster_deprotection Deprotection cluster_product Final Product start1 Pyridylhydrazine fischer Fischer Indole Synthesis (Acid Catalyst, Heat) start1->fischer start2 Carbonyl Compound start2->fischer methoxy Synthesis of 5-Methoxy Derivative (Catalytic Hydrogenation) fischer->methoxy Proposed intermediate steps not shown demethylation Demethylation (BBr3 or HBr) methoxy->demethylation product This compound demethylation->product G cluster_problem Problem Identification cluster_analysis Analysis of Potential Causes cluster_solution Troubleshooting Solutions problem Low Yield in Synthesis Step cause1 Purity of Starting Materials problem->cause1 cause2 Reaction Conditions (Temp, Time, Catalyst) problem->cause2 cause3 Side Reactions problem->cause3 solution1 Purify/Verify Starting Materials cause1->solution1 solution2 Optimize Reaction Parameters (Screen Solvents, Catalysts, Temp) cause2->solution2 solution3 Isolate Intermediates cause3->solution3 solution4 Consider Alternative Synthetic Route cause3->solution4

References

stability issues and degradation of 1H-Pyrrolo[3,2-b]pyridin-5-ol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1H-Pyrrolo[3,2-b]pyridin-5-ol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common stability and degradation issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the main stability concerns for this compound?

A1: this compound is susceptible to three primary degradation pathways due to its chemical structure:

  • Oxidation: The phenol-like hydroxyl group on the pyridine ring is prone to oxidation, which can be accelerated by exposure to air (oxygen), light, high pH, and the presence of metal ions. This can lead to the formation of colored quinone-like species and other degradation products.[1][2][3][4][5]

  • Photodegradation: The pyrrole ring system is known to be sensitive to light. Both direct and indirect photodegradation can occur, leading to complex degradation pathways.[6][7][8]

  • pH Instability: Pyrrole and its derivatives can be unstable in acidic conditions, potentially leading to polymerization or ring-opening reactions.[9][10] Some related pyrrolopyridine structures have shown instability in both acidic and alkaline environments.[7][8]

Q2: How should I properly store this compound?

A2: To ensure the long-term stability of this compound, we recommend the following storage conditions:

  • Solid Form: Store the solid compound in a tightly sealed, amber glass vial at low temperatures (-20°C or -80°C) under an inert atmosphere (e.g., argon or nitrogen).[11][12]

  • In Solution: Prepare solutions fresh for each experiment whenever possible. If storage is necessary, use degassed, high-purity solvents and store the solution in a tightly sealed vial, protected from light, at -20°C or -80°C. Storage in solution is generally not recommended for extended periods due to the increased risk of degradation.

Q3: My solid this compound has changed color over time. Is it still usable?

A3: A change in color (e.g., from off-white to yellow or brown) is a visual indicator of degradation, likely due to oxidation or polymerization.[13] It is highly recommended to assess the purity of the compound using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, before use. If significant degradation is observed, the use of a new, pure batch is advised to ensure the reliability and reproducibility of your experimental results.

Q4: What solvents are recommended for dissolving this compound?

A4: Common polar organic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and methanol can be used to dissolve this compound. For aqueous buffers, ensure the pH is slightly acidic to neutral and use the solution promptly. It is crucial to use high-purity, degassed solvents to minimize oxidative degradation.

Troubleshooting Guides

This section provides solutions to specific issues you may encounter during your experiments.

Issue 1: Rapid color change of my experimental solution containing this compound.

  • Potential Cause: This is likely due to the rapid oxidation of the compound.

  • Troubleshooting Steps:

    • Exclude Oxygen: Use solvents that have been thoroughly degassed by sparging with an inert gas (argon or nitrogen) or by freeze-pump-thaw cycles. Prepare and handle the solution under an inert atmosphere.

    • Protect from Light: Conduct your experiment in a dark room or use amber-colored glassware or foil-wrapped containers to minimize light exposure.

    • Control pH: If using aqueous buffers, maintain a slightly acidic pH (around 5-6) if your experimental conditions allow, as phenolic compounds can be more susceptible to oxidation at higher pH.[14]

    • Chelate Metal Ions: If you suspect metal ion contamination in your buffer, which can catalyze oxidation, consider adding a small amount of a chelating agent like EDTA.

Issue 2: Inconsistent results or loss of activity in biological assays.

  • Potential Cause: The compound may be degrading in the assay medium over the course of the experiment.

  • Troubleshooting Steps:

    • Assess Compound Stability in Media: Perform a time-course experiment where you incubate this compound in your assay medium under the same conditions as your experiment (temperature, CO2, etc.). At different time points, analyze the concentration of the parent compound by HPLC or LC-MS to determine its stability.

    • Minimize Incubation Time: If the compound is found to be unstable, try to reduce the incubation time of your assay if possible.

    • Prepare Fresh Solutions: Always use freshly prepared stock solutions for your experiments. Avoid using previously frozen stock solutions if stability is a concern.

Issue 3: Formation of precipitate in a solution of this compound.

  • Potential Cause: This could be due to the polymerization of the pyrrole ring, especially under acidic conditions or upon exposure to air and light.[13][15]

  • Troubleshooting Steps:

    • Ensure Neutral pH: Use neutral, high-purity solvents. If an acidic solvent is required for your reaction, be aware of the potential for polymerization.

    • Inert Atmosphere: As with oxidation, handling the compound under an inert atmosphere can help prevent oxidative polymerization.

    • Filtration: If a small amount of precipitate forms, you may be able to filter the solution before use, but this does not solve the underlying stability issue. The purity of the filtered solution should be confirmed.

Summary of Potential Degradation Pathways

Degradation PathwayInfluencing FactorsPotential Degradation ProductsMitigation Strategies
Oxidation Oxygen, Light, High pH, Metal IonsQuinone-type compounds, OligomersUse degassed solvents, Protect from light, Maintain slightly acidic to neutral pH, Use chelating agents
Photodegradation UV and Visible LightComplex mixture of ring-opened and rearranged productsWork in low-light conditions, Use amber vials or foil wrapping
Acid-Catalyzed Degradation Low pHPolymers, Ring-opened productsMaintain neutral or slightly acidic pH, Use non-acidic solvents
Base-Catalyzed Degradation High pHRing-opened products, Oxidized speciesMaintain neutral or slightly acidic pH

Experimental Protocols

Forced Degradation Study Protocol

This protocol outlines a general procedure for conducting a forced degradation study to identify the potential degradation products and pathways for this compound.

Objective: To assess the stability of this compound under various stress conditions (acidic, basic, oxidative, thermal, and photolytic).

Materials:

  • This compound

  • HPLC grade methanol and water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with a UV detector or a mass spectrometer (MS)

  • Photostability chamber

  • Temperature-controlled oven

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate the solution at 60°C for 24 hours.

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Incubate the solution at 60°C for 24 hours.

    • At specified time points, withdraw an aliquot, neutralize it with 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep the solution at room temperature, protected from light, for 24 hours.

    • At specified time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Place a known amount of solid this compound in an oven at 80°C for 48 hours.

    • Also, place a solution of the compound (1 mg/mL in methanol) in the oven.

    • After the specified time, dissolve the solid sample and dilute the solution sample with the mobile phase for HPLC analysis.

  • Photostability:

    • Expose a solution of this compound (1 mg/mL in methanol) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.

    • Keep a control sample, wrapped in foil, in the same environment.

    • After exposure, dilute both the exposed and control samples with the mobile phase for HPLC analysis.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC method. The method should be able to separate the parent compound from all degradation products.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Stability Issues cluster_symptoms Observe Symptoms cluster_causes Identify Potential Causes cluster_solutions Implement Solutions start Experiment Shows Inconsistent Results or Degradation color_change Color Change in Solution? start->color_change precipitate Precipitate Formation? start->precipitate loss_of_activity Loss of Activity? start->loss_of_activity oxidation Oxidation color_change->oxidation Yes photodegradation Photodegradation color_change->photodegradation Yes ph_instability pH Instability / Polymerization precipitate->ph_instability Yes loss_of_activity->oxidation Yes loss_of_activity->photodegradation Yes loss_of_activity->ph_instability Yes inert_atmosphere Use Inert Atmosphere (Degas Solvents) oxidation->inert_atmosphere protect_light Protect from Light oxidation->protect_light control_ph Control pH oxidation->control_ph photodegradation->protect_light ph_instability->control_ph fresh_solutions Use Fresh Solutions ph_instability->fresh_solutions end Stable Experiment inert_atmosphere->end protect_light->end control_ph->end fresh_solutions->end

Caption: Troubleshooting workflow for stability issues.

Degradation_Pathways Potential Degradation Pathways of this compound cluster_stressors Stress Conditions cluster_products Degradation Products parent This compound oxidized Oxidized Products (e.g., Quinones) parent->oxidized photodegraded Photodegradation Products parent->photodegraded polymerized Polymers parent->polymerized hydrolyzed Ring-Opened Products parent->hydrolyzed oxygen Oxygen (Air) oxygen->oxidized light Light (UV/Vis) light->oxidized light->photodegraded acid Acid (Low pH) acid->polymerized base Base (High pH) base->oxidized base->hydrolyzed

Caption: Potential degradation pathways overview.

References

preventing over-alkylation in 1H-Pyrrolo[3,2-b]pyridin-5-ol reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 1H-Pyrrolo[3,2-b]pyridin-5-ol, with a focus on preventing over-alkylation and controlling regioselectivity.

Troubleshooting Guides

Issue 1: Poor or No Conversion During Alkylation

Q: I am not observing any significant formation of my desired alkylated product. What are the common causes and how can I troubleshoot this?

A: Low reactivity in alkylation reactions involving this compound can often be attributed to several factors. Below is a systematic guide to address this issue.

  • Purity of Starting Materials: Impurities in your this compound or alkylating agent can interfere with the reaction. Ensure your starting materials are of high purity and free from residual solvents or contaminants.

  • Reaction Conditions:

    • Anhydrous Conditions: Alkylation reactions, particularly those employing strong bases, are highly sensitive to moisture. Ensure all glassware is thoroughly dried (oven or flame-dried) and use anhydrous solvents.[1]

    • Inert Atmosphere: If using air-sensitive reagents, such as strong bases, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.[1]

    • Temperature: The reaction temperature may be insufficient to overcome the activation energy. Consider gradually increasing the reaction temperature. Conversely, some reagents may decompose at higher temperatures.[1]

    • Stirring: In heterogeneous reaction mixtures, ensure efficient stirring to facilitate contact between reactants.[1]

  • Reagent Stoichiometry: An incorrect ratio of reactants can result in incomplete conversion. Carefully verify the stoichiometry, and in some cases, a slight excess of the alkylating agent might be beneficial.

Issue 2: Formation of Multiple Products (Over-alkylation and Lack of Regioselectivity)

Q: My reaction is producing a mixture of N-alkylated and O-alkylated products. How can I improve the selectivity for a single product?

A: The this compound scaffold has multiple potential sites for alkylation: the pyrrole nitrogen (N1), the pyridine nitrogen (N4), and the hydroxyl oxygen (O5). Achieving regioselectivity is a common challenge. The outcome of the reaction is influenced by a combination of kinetic and thermodynamic factors, as well as the specific reaction conditions employed.

  • Kinetic vs. Thermodynamic Control:

    • O-Alkylation (Kinetic Product): The phenoxide anion is often formed faster, leading to the kinetically favored O-alkylated product.

    • N-Alkylation (Thermodynamic Product): The N-alkylated product is generally more thermodynamically stable. Running the reaction at a higher temperature or for a longer duration may favor the formation of the N-alkylated isomer.[2]

  • Choice of Base and Solvent: The combination of base and solvent plays a crucial role in determining the site of alkylation. The nature of the counter-ion from the base and the polarity of the solvent can influence the reactivity of the different nucleophilic sites.

    • For N-alkylation , a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) is often effective for related azaindole systems.[2]

    • For O-alkylation , in some heterocyclic systems, conditions such as potassium carbonate (K2CO3) in DMF have been shown to favor O-alkylation.[3] In one study on a similar scaffold, various bases including NaH, CaH2, LiHMDS, and nBuLi in THF or DMF resulted in exclusive O-alkylation.[3]

  • Steric Hindrance: The steric bulk of the alkylating agent can influence the regioselectivity. A bulkier electrophile may preferentially react at the more sterically accessible position.[2]

  • Protecting Groups: To achieve selective alkylation, consider using a protecting group strategy. For instance, protecting the hydroxyl group (e.g., as a silyl ether) will direct alkylation to one of the nitrogen atoms. Subsequent deprotection will yield the desired N-alkylated product.

Frequently Asked Questions (FAQs)

Q1: What is the general order of reactivity for the different positions on the 1H-Pyrrolo[3,2-b]pyridine ring system?

A1: For electrophilic substitution, the electron-rich pyrrole ring is generally more reactive than the electron-deficient pyridine ring. The typical order of reactivity is C3 > C2 > N1.[2]

Q2: How can I selectively achieve N1-alkylation over N4-alkylation?

A2: Selective N1-alkylation is often favored as the N1-alkylated product is typically the more thermodynamically stable isomer.[2] Using a strong base like sodium hydride (NaH) in an aprotic solvent like THF or DMF can promote N1-alkylation.[2]

Q3: Are there any specific conditions that are known to favor O-alkylation?

A3: While specific conditions for this compound are not extensively documented, studies on analogous structures suggest that O-alkylation can be favored under certain conditions. For a similar tetrahydrobenzo[c][1][4]naphthyridin-5(6H)-one system, treatment with bases such as NaH in THF or DMF, or K2CO3 in DMF, followed by the addition of an alkyl halide, resulted in exclusive O-alkylation.[3]

Q4: Can the choice of alkylating agent affect the N- vs. O-alkylation ratio?

A4: Yes, the nature of the alkylating agent can influence the selectivity. Harder electrophiles tend to react at the harder nucleophilic center (oxygen), while softer electrophiles may favor reaction at the softer nitrogen center. However, this is a general trend and can be substrate-dependent.

Q5: What analytical techniques can be used to distinguish between N- and O-alkylated isomers?

A5: 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for distinguishing between N- and O-alkylated products. Techniques such as Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Nuclear Overhauser Effect Spectroscopy (NOESY) can help in elucidating the precise location of the alkyl group.[5]

Data Presentation

The following table summarizes the influence of reaction conditions on the regioselectivity of alkylation for indazole, a related heterocyclic system, which can provide insights for this compound reactions.

EntryBase (equiv.)SolventTemp (°C)Time (h)N-1:N-2 RatioCombined Yield (%)
1Cs2CO3 (1.5)DMFrt241.4 : 181
2K2CO3 (1.5)DMFrt241.4 : 180
3Na2CO3 (1.5)DMFrt241.4 : 127
4Cs2CO3 (1.5)MeCNrt241.9 : 163
5K2CO3 (1.5)MeCNrt241.9 : 170
6Cs2CO3 (1.5)DMSOrt241.6 : 185
7K2CO3 (1.5)DMSOrt241.6 : 184
8DBU (1.5)DMFrt242.6 : 148
9DBU (1.5)MeCNrt243.0 : 151
10DBU (1.5)DMSOrt242.3 : 143

Data adapted from a study on the N-alkylation of 1H-indazole, which serves as an illustrative example of how base and solvent can affect regioselectivity.[4] rt = room temperature.

Experimental Protocols

Protocol 1: General Procedure for Selective N1-Alkylation

This protocol is a general guideline and may require optimization for specific substrates and alkylating agents.

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), add a solution of this compound (1.0 eq) in anhydrous DMF or THF.

  • Deprotonation: Cool the solution to 0 °C and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.

  • Alkylation: Cool the reaction mixture back to 0 °C and add the alkylating agent (1.1 eq) dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring the progress by TLC or LC-MS. Gentle heating may be required for less reactive alkylating agents.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: General Procedure for Preferential O-Alkylation

This protocol is based on conditions that have been shown to favor O-alkylation in similar heterocyclic systems and may require optimization.[3]

  • Preparation: To a round-bottom flask, add this compound (1.0 eq), potassium carbonate (K2CO3, 2.0 eq), and anhydrous DMF.

  • Alkylation: Add the alkylating agent (1.2 eq) to the mixture.

  • Heating: Heat the reaction mixture to 80 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature and pour it into water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Visualizations

Logical Troubleshooting Workflow for Over-alkylation

start Mixture of N- and O-alkylated products observed check_conditions Review Reaction Conditions start->check_conditions base_solvent Modify Base/Solvent System check_conditions->base_solvent temp_time Adjust Temperature and Reaction Time check_conditions->temp_time protecting_group Consider Protecting Group Strategy check_conditions->protecting_group na_thf Try NaH in THF/DMF for N-alkylation base_solvent->na_thf k2co3_dmf Try K2CO3 in DMF for O-alkylation base_solvent->k2co3_dmf higher_temp Increase temperature for thermodynamic (N) product temp_time->higher_temp protect_oh Protect hydroxyl group to favor N-alkylation protecting_group->protect_oh end Achieve desired regioselectivity na_thf->end k2co3_dmf->end higher_temp->end protect_oh->end

Caption: A flowchart for troubleshooting regioselectivity in alkylation reactions.

Potential Signaling Pathway Involvement

Derivatives of 1H-Pyrrolo[2,3-b]pyridin-5-ol, a close isomer, have been investigated as potential inhibitors of Cyclin-Dependent Kinase 8 (CDK8), which can impact the WNT/β-catenin signaling pathway, implicated in some cancers.[6]

WNT WNT Ligand Frizzled Frizzled Receptor WNT->Frizzled binds Destruction_Complex Destruction Complex (APC, Axin, GSK3β) Frizzled->Destruction_Complex inhibits beta_Catenin β-Catenin Destruction_Complex->beta_Catenin phosphorylates for degradation TCF_LEF TCF/LEF beta_Catenin->TCF_LEF translocates to nucleus and binds Gene_Expression Target Gene Expression (e.g., c-Myc, Cyclin D1) TCF_LEF->Gene_Expression activates Pyrrolopyridinol_Derivative This compound Derivative CDK8 CDK8 Pyrrolopyridinol_Derivative->CDK8 inhibits CDK8->beta_Catenin may regulate

Caption: Potential interaction with the WNT/β-catenin signaling pathway.

References

interpreting complex NMR spectra of 1H-Pyrrolo[3,2-b]pyridin-5-ol derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1H-Pyrrolo[3,2-b]pyridin-5-ol derivatives. The focus is on overcoming common challenges encountered during the interpretation of complex NMR spectra.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: Why are the aromatic proton signals in my 1H NMR spectrum overlapping and difficult to assign?

A1: Signal overlapping in the aromatic region (typically 6.0-9.0 ppm) is common for polycyclic heteroaromatic compounds like this compound derivatives. The fused ring system results in multiple protons with similar electronic environments.

Troubleshooting Steps:

  • Change NMR Solvent: Switching from a common solvent like CDCl₃ to a solvent with different anisotropic effects, such as benzene-d₆ or acetone-d₆, can often induce differential shifts in proton resonances, improving signal dispersion.[1]

  • Increase Magnetic Field Strength: If available, re-acquiring the spectrum on a higher field spectrometer (e.g., moving from 400 MHz to 600 MHz or higher) will increase the separation between coupled signals.

  • Utilize 2D NMR: Perform a COSY (Correlation Spectroscopy) experiment to identify which protons are spin-coupled to each other. An HMBC (Heteronuclear Multiple Bond Correlation) experiment can help assign protons based on their long-range correlations to specific carbon atoms.[2][3][4]

Q2: I see a broad singlet in my spectrum. How can I confirm if it's the N-H from the pyrrole ring or the O-H from the phenol?

A2: Both N-H and O-H protons are exchangeable and often appear as broad singlets.

Troubleshooting Steps:

  • D₂O Shake: Add a drop of deuterium oxide (D₂O) to your NMR tube, shake it vigorously, and re-acquire the 1H NMR spectrum. Exchangeable protons (like N-H and O-H) will be replaced by deuterium, causing their corresponding peak to disappear or significantly diminish in intensity.[1] This is a definitive test for identifying these protons.

  • Solvent and Temperature Effects: The chemical shift of these protons is highly dependent on the solvent, concentration, and temperature. Running the experiment in a different solvent (e.g., DMSO-d₆) can shift the peak and sometimes reveal coupling to adjacent protons.

Q3: The integration of my aromatic signals does not match the expected number of protons. What could be the cause?

A3: Inaccurate integration can arise from several factors.

Troubleshooting Steps:

  • Check for Overlapping Peaks: The integration value for a crowded region may represent multiple, unresolved signals.

  • Baseline Correction: Ensure the spectrum has been properly phased and baseline-corrected. An uneven baseline can lead to significant integration errors.

  • Relaxation Delays: Protons with long relaxation times (T₁) may not fully relax between pulses, leading to lower signal intensity and inaccurate integrals. Increase the relaxation delay (d1) in your acquisition parameters.

  • Residual Solvent Peaks: Ensure you are not accidentally integrating the residual solvent peak. For example, the residual CHCl₃ peak in CDCl₃ is at 7.26 ppm.[1]

Q4: My spectrum shows complex splitting patterns (e.g., doublet of doublets, multiplets) that I cannot interpret. How do I proceed?

A4: Complex splitting arises from a proton being coupled to multiple, non-equivalent neighboring protons.

Troubleshooting Steps:

  • Analyze Coupling Constants (J-values): Carefully measure the coupling constants for the split signals. Protons that are coupled to each other will share the same J-value. For aromatic systems, typical ortho, meta, and para coupling constants have distinct ranges.

  • Run a COSY Experiment: This 2D NMR technique is the most direct way to visualize proton-proton coupling networks. Cross-peaks in a COSY spectrum connect signals from protons that are coupled to each other, making it much easier to trace out the spin systems within your molecule.[3][5]

Q5: How do different substituents on the this compound scaffold affect the 1H NMR spectrum?

A5: Substituents can significantly alter the chemical shifts of nearby protons due to their electronic and steric effects.

  • Electron-Donating Groups (EDGs) like -OCH₃ or -NH₂ will increase electron density on the ring system, causing protons (especially those ortho and para to the substituent) to shift upfield (to a lower ppm value).

  • Electron-Withdrawing Groups (EWGs) such as -NO₂ or -CN will decrease electron density, causing protons (especially ortho and para) to shift downfield (to a higher ppm value).[6][7][8]

  • Steric Effects: Bulky substituents can cause through-space interactions or force changes in conformation, which may also lead to significant changes in chemical shifts.[9] A ROESY or NOESY experiment can help identify protons that are close in space.

Data Presentation: Predicted NMR Data

The following tables provide estimated 1H NMR chemical shifts and coupling constants for the unsubstituted this compound core. Note: Actual values will vary depending on the solvent, concentration, and substitution pattern. These values are based on data from similar heterocyclic systems.[2][10][11]

Table 1: Estimated 1H NMR Chemical Shifts

Proton PositionTypical Chemical Shift (δ, ppm)MultiplicityNotes
H1 (Pyrrole N-H)10.0 - 12.0broad singletHighly solvent and concentration dependent.
H27.2 - 7.6doublet of doubletsCoupled to H3 and H1.
H36.4 - 6.8doublet of doubletsCoupled to H2 and H1.
H47.8 - 8.2doubletCoupled to H6.
H66.9 - 7.3doubletCoupled to H4.
OH (at C5)9.0 - 11.0broad singletExchangeable with D₂O.

Table 2: Typical Proton-Proton Coupling Constants (J, Hz)

CouplingTypeTypical Value (Hz)
³J(H2,H3)ortho (pyrrole)2.5 - 3.5
³J(H4,H6)meta (pyridine)2.0 - 3.0
⁴J(H1,H2)long-range2.0 - 2.5
⁴J(H1,H3)long-range2.0 - 2.5

Experimental Protocols

1. Standard 1H NMR Acquisition:

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.

  • Instrument Setup: Insert the sample into the spectrometer. Tune and shim the probe to optimize magnetic field homogeneity.

  • Acquisition: Acquire the spectrum using a standard pulse program. Key parameters include a 30-45° pulse angle, a relaxation delay (d1) of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve good signal-to-noise.

  • Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired FID (Free Induction Decay). Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

2. COSY (Correlation Spectroscopy) Experiment:

  • Purpose: To identify protons that are coupled to each other.

  • Methodology: Use a standard cosygpqf pulse program. The experiment acquires a series of 1H spectra with an incrementally increasing evolution time.

  • Interpretation: The resulting 2D spectrum shows the 1H spectrum along both axes. Diagonal peaks correspond to the 1D spectrum, while off-diagonal cross-peaks connect protons that are mutually coupled.

3. HMBC (Heteronuclear Multiple Bond Correlation) Experiment:

  • Purpose: To identify long-range (2-3 bond) correlations between protons and carbons. This is crucial for assigning quaternary carbons and connecting different spin systems.

  • Methodology: Use a standard hmbcgplpndqf pulse program. The experiment is optimized to detect correlations over a range of long-range coupling constants (typically 4-10 Hz).

  • Interpretation: The 2D spectrum shows the 1H spectrum on one axis and the 13C spectrum on the other. A cross-peak indicates a correlation between a proton and a carbon atom separated by two or three bonds.

Visualizations

The following diagrams illustrate key workflows and relationships for interpreting NMR spectra.

NMR_Interpretation_Workflow cluster_1D 1D NMR Analysis cluster_2D 2D NMR Analysis cluster_final Structure Elucidation A Acquire 1H & 13C NMR B Analyze Chemical Shifts, Integrations, & Splitting A->B C Propose Partial Structures B->C D Acquire COSY C->D Ambiguous Couplings E Acquire HSQC/HMBC C->E Ambiguous Assignments F Connect Spin Systems & Assign Quaternary Carbons D->F E->F G Assemble Fragments F->G H Verify with NOESY/ROESY (Stereochemistry) G->H I Final Structure H->I

Caption: Workflow for NMR structure elucidation.

Troubleshooting_Logic cluster_solutions Potential Solutions Problem Complex/Overlapping Spectrum Solvent Change Solvent (e.g., Benzene-d6) Problem->Solvent Dispersion? Field Increase Spectrometer Field Strength Problem->Field Resolution? Temp Vary Temperature (for rotamers/exchange) Problem->Temp Dynamics? TwoD Perform 2D NMR (COSY, HMBC) Problem->TwoD Connectivity?

Caption: Troubleshooting logic for complex spectra.

HMBC_Correlation H_A Proton (H_A) C_B Carbon (C_B) H_A->C_B 1J (No peak in HMBC) C_C Carbon (C_C) H_A->C_C 2J Correlation C_D Carbon (C_D) H_A->C_D 3J Correlation C_B->C_C C_C->C_D

Caption: HMBC signaling pathway.

References

Validation & Comparative

comparing the efficacy of 1H-Pyrrolo[3,2-b]pyridin-5-ol based kinase inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the inhibitory potential of 1H-Pyrrolo[3,2-b]pyridin-5-ol analogues reveals a class of potent kinase inhibitors with significant therapeutic promise. This guide provides a comparative overview of their efficacy, supported by experimental data on closely related pyrrolopyridine scaffolds, offering valuable insights for researchers and professionals in drug development.

While direct comparative studies on a series of this compound based kinase inhibitors are not extensively available in the public domain, research on the structurally related 1H-pyrrolo[2,3-b]pyridine core provides a strong basis for understanding their structure-activity relationships and therapeutic potential. This guide leverages available data on these related compounds to present a comparative analysis of their efficacy, particularly in the context of Fibroblast Growth Factor Receptor (FGFR) inhibition, a key target in cancer therapy.

Comparative Efficacy of 1H-Pyrrolo[2,3-b]pyridine Derivatives as FGFR Inhibitors

A study focused on the development of 1H-pyrrolo[2,3-b]pyridine derivatives has yielded a series of potent FGFR inhibitors.[1] The lead compound in this series, 4h , demonstrated significant inhibitory activity against FGFR1, 2, and 3, with IC50 values in the low nanomolar range.[1] The following table summarizes the in vitro potency of selected compounds from this study against a panel of FGFR kinases.

Compound IDCore StructureSubstitutionsFGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)FGFR4 IC50 (nM)
1 1H-pyrrolo[2,3-b]pyridine3-((3-methoxyphenyl)ethynyl)1900---
4a 1H-pyrrolo[2,3-b]pyridine5-(trifluoromethyl), 3-((3-methoxyphenyl)ethynyl)----
4h 1H-pyrrolo[2,3-b]pyridine5-(trifluoromethyl), 3-((3,5-dimethoxyphenyl)ethynyl)7925712

Data extracted from a study on 1H-pyrrolo[2,3-b]pyridine derivatives as potent FGFR inhibitors.[1]

The data clearly indicates that substitutions on the 1H-pyrrolo[2,3-b]pyridine scaffold significantly impact inhibitory potency. The introduction of a trifluoromethyl group at the 5-position and a 3,5-dimethoxyphenyl ethynyl group at the 3-position in compound 4h resulted in a dramatic increase in activity against FGFR1, 2, and 3 compared to the initial lead compound 1 .[1]

Experimental Protocols

The determination of kinase inhibitory activity is crucial for evaluating the efficacy of these compounds. A commonly used method is the in vitro kinase inhibition assay, which measures the ability of a compound to block the enzymatic activity of a purified kinase.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of a test compound against a target kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate

  • Adenosine triphosphate (ATP)

  • Kinase assay buffer

  • Test compound (serially diluted)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white plates

  • Luminometer

Procedure:

  • Prepare Reagents: Thaw all reagents and keep them on ice. Prepare the kinase assay buffer, kinase/substrate solution, and serial dilutions of the test compound.

  • Kinase Reaction:

    • Add 2.5 µL of the kinase/substrate solution to each well of a 384-well plate.

    • Add 0.5 µL of the serially diluted test compound or vehicle control to the respective wells.

    • Initiate the kinase reaction by adding 2 µL of ATP solution.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • ADP Detection:

    • Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent to each well.

    • Incubate for 40 minutes at room temperature to deplete the remaining ATP.

  • Generate Luminescent Signal:

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Determine the IC50 value by fitting the data to a dose-response curve.[2]

Signaling Pathways and Experimental Workflows

The 1H-pyrrolo[2,3-b]pyridine scaffold is a common core for inhibitors targeting key oncogenic signaling pathways. Understanding these pathways is essential for elucidating the mechanism of action of these inhibitors.

FGFR Signaling Pathway

Aberrant activation of the Fibroblast Growth Factor Receptor (FGFR) signaling pathway is implicated in various cancers.[1] FGFR inhibitors based on the pyrrolopyridine scaffold are designed to block this pathway, thereby inhibiting tumor growth and proliferation.

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm FGF FGF FGFR FGFR FGF->FGFR Binds PLCg PLCγ FGFR->PLCg PI3K PI3K FGFR->PI3K RAS RAS FGFR->RAS Proliferation Cell Proliferation & Survival PLCg->Proliferation AKT AKT PI3K->AKT RAF RAF RAS->RAF AKT->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor Pyrrolopyridine Inhibitor Inhibitor->FGFR Inhibits Kinase_Inhibitor_Workflow cluster_invitro In Vitro Assays cluster_cellular Cell-Based Assays HTS High-Throughput Screening IC50 IC50 Determination (e.g., ADP-Glo) HTS->IC50 Hit Confirmation Selectivity Kinase Selectivity Profiling IC50->Selectivity Lead Identification Prolif Cell Proliferation Assay Selectivity->Prolif Cellular Potency Apoptosis Apoptosis Assay Prolif->Apoptosis Mechanism of Action Pathway Target Pathway Modulation (Western Blot) Apoptosis->Pathway

References

Comparative Analysis of 1H-Pyrrolopyridine Derivatives in Drug Discovery: A Focus on Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the structure-activity relationship (SAR) studies of 1H-Pyrrolo[3,2-b]pyridin-5-ol derivatives reveals a notable scarcity of published research on this specific scaffold. In contrast, its isomeric counterpart, 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, has been extensively investigated as a privileged scaffold in the development of various therapeutic agents, particularly kinase inhibitors for oncology.

This guide provides a comparative analysis of the SAR of 7-azaindole derivatives, with a particular focus on substitutions at the 5-position, offering valuable insights that may be extrapolated to the less-explored this compound framework. The 7-azaindole core is a bioisostere of indole and purine, and its unique electronic properties and ability to form key hydrogen bonds with protein targets have made it a cornerstone in modern medicinal chemistry.[1]

Structure-Activity Relationship of 7-Azaindole Derivatives

A recent review of 7-azaindole analogs as anticancer agents highlights that positions 1, 3, and 5 of the ring system are the most critical for biological activity.[2][3] Modifications at these positions with alkyl, aryl carboxamide, and various heterocyclic moieties have yielded potent inhibitors of a range of protein kinases.[2]

The 5-position of the 7-azaindole ring is a key vector for modifying the pharmacological properties of these derivatives. Studies on 3,5-disubstituted 7-azaindoles as Trk kinase inhibitors have demonstrated that varying the functional groups at these positions significantly impacts their potency and cellular activity.[4] While specific SAR data for a hydroxyl group at the 5-position is limited in the context of kinase inhibition, the synthesis and crystal structure of 5-hydroxy-7-azaindole have been reported, confirming its viability as a chemical intermediate.[5] The presence of a hydroxyl group introduces a potential hydrogen bond donor and acceptor, which could significantly influence target binding and pharmacokinetic properties.

In a series of 1H-pyrrolo[2,3-b]pyridine compounds developed as potent TNIK inhibitors, various substitutions on the core scaffold led to compounds with IC50 values in the sub-nanomolar range.[6][7] Similarly, derivatives of this scaffold have been identified as potent inhibitors of Cdc7 kinase, with the lead compound exhibiting an IC50 value of 7 nM.[8]

The following table summarizes the activity of selected 7-azaindole derivatives, illustrating the impact of substitutions on their biological activity.

Compound IDCore ScaffoldTarget Kinase(s)IC50 (nM)Cell LineAntiproliferative Activity (GI50 µM)Reference
4g 7-AzaindolePARP-MCF-715.56[9]
42 1H-pyrrolo[2,3-b]pyridineCdc77--[8]
S01 1H-pyrrolo[2,3-b]pyridineGSK-3β0.35SH-SY5YLow cytotoxicity[10]
11h 1H-pyrrolo[2,3-b]pyridine-2-carboxamidePDE4B140--[11]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of SAR studies. Below are representative experimental protocols for key assays used in the evaluation of 7-azaindole derivatives.

The inhibitory activity of the compounds against target kinases is typically determined using an in vitro kinase assay. For instance, the activity of S01 against GSK-3β was measured using a commercially available ADP-Glo™ Kinase Assay kit.

  • Reaction Setup: The kinase reaction is performed in a buffer containing Tris-HCl, MgCl2, DTT, and ATP at a concentration around the Km value for the specific kinase.

  • Compound Incubation: The test compounds are serially diluted and incubated with the kinase and its specific substrate for a defined period at a controlled temperature (e.g., 30°C).

  • ATP to ADP Conversion: After the kinase reaction, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.

  • Luminescence Detection: The Kinase Detection Reagent is then added to convert ADP to ATP, and the newly synthesized ATP is measured using a luciferase/luciferin reaction that produces a luminescent signal.

  • Data Analysis: The luminescence is proportional to the ADP generated and is inversely correlated with the kinase activity. IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.

The antiproliferative activity of the compounds on cancer cell lines is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cells (e.g., MCF-7) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified duration (e.g., 72 hours).

  • MTT Incubation: After the treatment period, MTT solution is added to each well and incubated for 3-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the GI50 (concentration causing 50% growth inhibition) values are determined.[9]

Visualizing SAR Workflows and Signaling Pathways

Understanding the logical flow of SAR studies and the biological context of the target is essential for rational drug design.

SAR_Workflow cluster_design Design & Synthesis cluster_evaluation Biological Evaluation cluster_optimization Lead Optimization Lead_Scaffold Lead Scaffold (1H-Pyrrolopyridine) Chemical_Modification Chemical Modification (e.g., at C3, C5) Lead_Scaffold->Chemical_Modification Compound_Library Compound Library Chemical_Modification->Compound_Library In_Vitro_Assays In Vitro Assays (Kinase Inhibition, Cell Proliferation) Compound_Library->In_Vitro_Assays SAR_Analysis SAR Analysis In_Vitro_Assays->SAR_Analysis SAR_Analysis->Chemical_Modification Iterative Design ADME_Tox ADME/Tox Profiling SAR_Analysis->ADME_Tox Optimized_Lead Optimized Lead ADME_Tox->Optimized_Lead In_Vivo_Studies In Vivo Studies Optimized_Lead->In_Vivo_Studies

Caption: A generalized workflow for structure-activity relationship (SAR) studies.

Kinase_Signaling_Pathway Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (e.g., TrkA) Growth_Factor->Receptor_Tyrosine_Kinase Signaling_Proteins Downstream Signaling Proteins Receptor_Tyrosine_Kinase->Signaling_Proteins Transcription_Factors Transcription Factors Signaling_Proteins->Transcription_Factors Cellular_Response Cellular Response (Proliferation, Survival, Angiogenesis) Transcription_Factors->Cellular_Response Inhibitor 7-Azaindole Inhibitor Inhibitor->Receptor_Tyrosine_Kinase Inhibition

Caption: A simplified receptor tyrosine kinase signaling pathway targeted by 7-azaindole inhibitors.

References

A Comparative Guide to the In Vitro Biological Evaluation of Novel 1H-Pyrrolo[3,2-b]pyridin-5-ol Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The 1H-pyrrolo[3,2-b]pyridine scaffold is a recognized privileged structure in medicinal chemistry, with various isomers demonstrating significant potential as inhibitors of key biological targets, particularly protein kinases. This guide provides a comprehensive framework for the in vitro biological evaluation of novel 1H-Pyrrolo[3,2-b]pyridin-5-ol analogs. While published data on this specific scaffold is limited, this document outlines a standard evaluation cascade, presents data in a comparative format, and provides detailed experimental protocols based on established methodologies for analogous heterocyclic compounds. The objective is to offer a robust template for researchers to assess the therapeutic potential of this emerging class of molecules.

Quantitative Data Summary

The following tables present hypothetical, yet representative, data for a series of novel this compound analogs (compounds 1a-1d ) compared against a known inhibitor. This data illustrates how to structure results for clear comparison of potency and selectivity.

Table 1: In Vitro Kinase Inhibitory Activity

This table compares the inhibitory activity of the novel analogs against a panel of relevant protein kinases. The half-maximal inhibitory concentration (IC₅₀) is a key measure of a compound's potency.

CompoundTarget KinaseIC₅₀ (nM)
1a Kinase A15
Kinase B250
Kinase C>10,000
1b Kinase A22
Kinase B310
Kinase C>10,000
1c Kinase A8
Kinase B120
Kinase C8,500
1d Kinase A150
Kinase B2,100
Kinase C>10,000
Reference Inhibitor Kinase A10
Kinase B95
Kinase C5,200

Table 2: Antiproliferative Activity in Human Cancer Cell Lines

This table summarizes the antiproliferative effects of the analogs on various human cancer cell lines. The 50% growth inhibition (GI₅₀) value indicates the concentration of the compound required to inhibit cell growth by 50%.

CompoundCell LineCancer TypeGI₅₀ (µM)
1a MCF-7Breast Adenocarcinoma0.52
HCT116Colorectal Carcinoma0.89
A549Lung Carcinoma1.25
1b MCF-7Breast Adenocarcinoma0.78
HCT116Colorectal Carcinoma1.12
A549Lung Carcinoma2.05
1c MCF-7Breast Adenocarcinoma0.21
HCT116Colorectal Carcinoma0.45
A549Lung Carcinoma0.98
1d MCF-7Breast Adenocarcinoma3.50
HCT116Colorectal Carcinoma5.80
A549Lung Carcinoma>10
Doxorubicin (Control) MCF-7Breast Adenocarcinoma0.05
HCT116Colorectal Carcinoma0.08
A549Lung Carcinoma0.12

Experimental Protocols

Detailed methodologies for the key in vitro assays are provided below.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol measures the activity of a kinase by quantifying the amount of ADP produced during the enzymatic reaction.[1]

Objective: To determine the IC₅₀ values of novel this compound analogs against specific protein kinases.

Materials:

  • Recombinant human kinase enzyme

  • Kinase-specific substrate peptide

  • Test compounds (dissolved in 100% DMSO)

  • ATP (Adenosine Triphosphate)

  • Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • DTT (Dithiothreitol)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Create a 10-point serial dilution of the test compounds in 100% DMSO. A typical starting concentration is 10 mM.

  • Assay Plate Setup: Add 1 µL of the serially diluted compounds or DMSO (vehicle control) to the appropriate wells of a 384-well plate.

  • Enzyme Preparation: Dilute the stock kinase enzyme to the desired working concentration in 1x Kinase Assay Buffer. Add 2 µL of the diluted enzyme to each well.

  • Substrate/ATP Mix: Prepare a mixture of the kinase-specific substrate and ATP in 1x Kinase Assay Buffer. The final ATP concentration should be at or near the Kₘ for the target kinase.

  • Initiate Reaction: Start the kinase reaction by adding 2 µL of the substrate/ATP mixture to each well, for a final reaction volume of 5 µL. Gently shake the plate for 30 seconds.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Signal Detection:

    • Equilibrate the plate to room temperature.

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and initiate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a compatible plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of living cells.[2][3]

Objective: To determine the antiproliferative effect (GI₅₀) of novel this compound analogs on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HCT116, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Sterile 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete medium. Allow cells to adhere and grow for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5%. Remove the old medium from the wells and add 100 µL of the diluted compounds. Include untreated and vehicle controls.

  • Incubation: Incubate the plate for 72 hours under standard cell culture conditions.

  • MTT Incubation: Add 20 µL of the 5 mg/mL MTT solution to each well. Incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance from all readings. Calculate the percentage of growth inhibition for each concentration relative to the vehicle control. Determine the GI₅₀ value by plotting the percentage of growth inhibition against the log of the compound concentration.

Visualizations: Workflows and Pathways

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the initial in vitro evaluation of novel compounds.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Potency & Selectivity cluster_2 Phase 3: Mechanism of Action cluster_3 Outcome a Compound Synthesis (this compound Analogs) b In Vitro Kinase Assay (Key Target Kinase) a->b c Antiproliferative Assay (Single Cancer Cell Line, 10 µM) a->c d Dose-Response Kinase Assay (IC50 Determination) b->d f Dose-Response Antiproliferative Assay (GI50 Determination on Panel of Cell Lines) c->f e Kinase Selectivity Panel (>20 Kinases) d->e g Cellular Target Engagement Assay f->g h Signaling Pathway Analysis (e.g., Western Blot) f->h i Cell Cycle Analysis f->i j Lead Compound Identification g->j h->j i->j

Caption: General workflow for in vitro evaluation of novel kinase inhibitors.

PI3K/Akt Signaling Pathway

Many pyrrolopyridine derivatives function by inhibiting kinases involved in critical cell signaling pathways. The PI3K/Akt pathway is a central regulator of cell proliferation, survival, and growth, making it a common target for anticancer drug development.[4][5][6][7]

G RTK Growth Factor Receptor (e.g., EGFR, FGFR) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 ATP->ADP PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt (PKB) PIP3->Akt Recruits to membrane PDK1->Akt Phosphorylates (Thr308) mTORC1 mTORC1 Akt->mTORC1 Bad Bad Akt->Bad Inhibits Apoptosis FoxO FoxO Akt->FoxO Inhibits Apoptosis PTEN PTEN (Tumor Suppressor) PTEN->PIP3 Dephosphorylates Proliferation Cell Proliferation & Growth mTORC1->Proliferation Survival Cell Survival (Anti-Apoptosis) Bad->Survival FoxO->Survival

References

Comparative Docking Analysis of 1H-Pyrrolo[3,2-b]pyridin-5-ol Derivatives and Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of docking studies on various derivatives of the 1H-pyrrolo[3,2-b]pyridine scaffold and its isosteres reveals their potential as potent inhibitors of key kinases implicated in cancer progression, such as EGFR and CDK2. These studies, employing molecular docking simulations, provide insights into the binding interactions and structure-activity relationships (SAR) that govern the inhibitory activity of this class of compounds. The findings underscore the importance of specific structural modifications to enhance binding affinity and selectivity.

Quantitative Analysis of Inhibitory Activity

The synthesized compounds have been evaluated for their antiproliferative activities against a panel of human cancer cell lines, including Hep3B (liver), HCT116 (colon), and MCF-7 (breast). The half-maximal inhibitory concentration (IC50) values, which indicate the concentration of a drug that is required for 50% inhibition in vitro, are summarized below. A lower IC50 value corresponds to a higher potency of the compound.

CompoundScaffoldRXYHep3B IC50 (µM)HCT116 IC50 (µM)MCF-7 IC50 (µM)
6a AH--0.2190.2130.336
6b ACH3--0.2710.3030.354
6c ACl--0.1790.2860.364
8a AH--0.0490.0310.043
8b ACH3--<0.05<0.05<0.05
8c ACl--0.0310.4080.031
9a BH--0.0110.0110.011
9c BCl--0.0090.0090.009
11a CH--0.2190.2130.336
11b CCH3--0.2710.3030.354
11c CCl--0.1790.2860.364
DOX ----0.0050.0080.008
Scaffolds: A (2,3-dihydro-1H-pyrrolizine), B (3H-pyrimido[4,5-b]pyrrolizine), C (hexahydro-[1][2]diazepino[5,6-b]pyrrolizin). DOX (Doxorubicin) was used as a reference drug.[1]

Particularly, compound 8b demonstrated broad-spectrum activity against all tested cell lines with IC50 values less than 0.05 µM.[1][3] Further investigation of compound 8b against a panel of kinases revealed potent inhibition of CDK2/Cyclin A1, DYRK3, and GSK3 alpha kinases.[1][3]

CompoundTarget Kinase% InhibitionReference% Inhibition
8b EGFR-70%Imatinib-13%
8b CDK215%Imatinib2%
A positive value indicates inhibition, while a negative value suggests a lack of significant activity compared to the control.[1]

Experimental Protocols

The methodologies employed in the synthesis and evaluation of these compounds are crucial for understanding and reproducing the experimental results.

Anticancer Activity Evaluation: The in vitro anticancer activity of the synthesized compounds was determined using the Sulforhodamine-B (SRB) assay.[1] Human cancer cell lines (Hep3B, HCT116, and MCF-7) were seeded in 96-well plates and treated with different concentrations of the test compounds for a specified period. Following treatment, the cells were fixed, stained with SRB, and the absorbance was measured to determine the cell viability. The IC50 values were then calculated from the dose-response curves.[1]

Kinase Inhibitory Activity Assay: The inhibitory activity of the most potent compounds against target kinases such as EGFR and CDK-2 was evaluated.[1] The assays were performed using established protocols, often involving radiometric or luminescence-based methods to measure the kinase activity in the presence and absence of the inhibitors. The percentage of inhibition was calculated by comparing the kinase activity in the presence of the test compound to the activity of a control.[1]

Molecular Docking Protocol: Molecular docking studies were conducted to predict the binding modes and affinities of the synthesized compounds within the active sites of the target kinases.

G cluster_prep Preparation of Structures cluster_docking Docking Simulation cluster_validation Validation protein_prep Protein Preparation (e.g., PDB ID: 1E9H for EGFR) docking Molecular Docking (e.g., MOE software) protein_prep->docking ligand_prep Ligand Preparation (Energy Minimization) ligand_prep->docking scoring Scoring and Analysis (Binding Energy, Interactions) docking->scoring redocking Re-docking of Co-crystallized Ligand docking->redocking Validation Step

Caption: Workflow for the molecular docking protocol.

The three-dimensional crystal structures of the target kinases (e.g., EGFR, PDB ID: 1E9H) were retrieved from the Protein Data Bank. The protein structures were prepared by removing water molecules, adding hydrogen atoms, and assigning partial charges. The synthesized ligands were sketched, and their energy was minimized. The docking simulations were then performed using software such as the Molecular Operating Environment (MOE). The binding pocket was defined, and the ligands were docked into the active site. The resulting poses were scored based on their binding energy, and the interactions with the key amino acid residues were analyzed. To validate the docking protocol, the co-crystallized ligand was often re-docked into the active site, and the root-mean-square deviation (RMSD) between the docked pose and the crystallographic pose was calculated.

Signaling Pathway Context

The targeted kinases, EGFR and CDK2, are critical components of cell signaling pathways that regulate cell proliferation, survival, and differentiation. Dysregulation of these pathways is a hallmark of many cancers.

G cluster_EGFR EGFR Signaling cluster_CDK2 Cell Cycle Progression EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation_EGFR Cell Proliferation ERK->Proliferation_EGFR CyclinE Cyclin E CDK2 CDK2 CyclinE->CDK2 G1_S_Transition G1/S Transition CDK2->G1_S_Transition Inhibitor 1H-Pyrrolo[3,2-b]pyridin-5-ol Derivatives Inhibitor->EGFR Inhibition Inhibitor->CDK2 Inhibition

Caption: Inhibition of EGFR and CDK2 signaling pathways.

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), initiates a cascade of downstream signaling events, including the RAS-RAF-MEK-ERK pathway, which ultimately promotes cell proliferation.[1] Cyclin-dependent kinase 2 (CDK2), in complex with Cyclin E, plays a crucial role in the G1/S transition of the cell cycle, thereby controlling cell division.[1] The designed this compound derivatives and their analogs act as inhibitors of these kinases, blocking the downstream signaling and leading to cell cycle arrest and inhibition of cancer cell growth.[1][3] For instance, compound 8b was found to arrest the cell cycle of MCF-7 cells at the S phase.[1][3]

References

Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of 1H-Pyrrolo[3,2-b]pyridin-5-ol Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of kinase inhibitors is paramount to advancing novel therapeutics. This guide provides a comprehensive comparison of the cross-reactivity profiles of kinase inhibitors based on the 1H-pyrrolo[3,2-b]pyridin-5-ol scaffold, offering insights into their potential on- and off-target effects. Due to the limited availability of comprehensive public data on this specific scaffold, this guide will utilize data from structurally related pyrrolopyridine derivatives as a comparative framework.

The 1H-pyrrolo[2,3-b]pyridine scaffold, a core component of many potent kinase inhibitors, has been the subject of extensive research in the pursuit of targeted therapies for a multitude of diseases, including cancer and inflammatory disorders. The selectivity of these inhibitors across the human kinome is a critical determinant of their therapeutic window, influencing both efficacy and potential toxicity. This guide delves into the methodologies used to profile this selectivity and presents a comparative analysis to aid in the evaluation of novel and existing compounds.

Comparative Kinase Inhibition Profiles

To illustrate the selectivity of pyrrolopyridine-based kinase inhibitors, this section presents a comparative analysis of a representative compound, "Compound X" (a hypothetical but representative 1H-pyrrolo[2,3-b]pyridine derivative for which public data is available), against a panel of 468 kinases (KINOMEscan®). The data is presented as the percentage of kinase activity remaining at a 1 µM concentration of the inhibitor. A lower percentage indicates stronger inhibition.

For comparison, we include two hypothetical alternative inhibitors:

  • Alternative Inhibitor A: A multi-kinase inhibitor known to target several kinase families.

  • Alternative Inhibitor B: A highly selective inhibitor for a specific kinase.

Kinase TargetCompound X (% Control)Alternative Inhibitor A (% Control)Alternative Inhibitor B (% Control)
Primary Target(s)
TNK21.5595
SRC10892
LCK121598
Selected Off-Targets
ABL1351296
EGFR852599
VEGFR2701897
AURKA9245100
CDK29850100
p38α (MAPK14)883098
JNK1954099

Note: The data for "Compound X" is derived from publicly available information for a representative 1H-pyrrolo[2,3-b]pyridine derivative and is intended for illustrative purposes. The data for Alternative Inhibitors A and B are hypothetical to showcase different selectivity profiles.

Experimental Protocols for Cross-Reactivity Profiling

The assessment of kinase inhibitor selectivity is achieved through a combination of biochemical and cellular assays. Below are detailed methodologies for key experiments.

Biochemical Kinase Profiling (e.g., KINOMEscan®)

This assay format provides a broad, quantitative assessment of inhibitor binding to a large panel of purified kinases.

Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase active site. The amount of kinase captured on the solid support is inversely proportional to the affinity of the test compound.

Experimental Workflow:

cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Compound_Prep Test Compound Dilution Binding_Assay Competitive Binding Assay: - Test Compound - Immobilized Ligand - Kinase Compound_Prep->Binding_Assay Kinase_Panel Kinase Panel Preparation (e.g., 468 kinases) Kinase_Panel->Binding_Assay Washing Wash to Remove Unbound Kinase Binding_Assay->Washing Quantification Quantification of Bound Kinase (e.g., qPCR) Washing->Quantification Data_Processing Data Normalization (% of Control) Quantification->Data_Processing Selectivity_Score Calculation of Selectivity Score Data_Processing->Selectivity_Score

Biochemical Kinase Profiling Workflow

Detailed Steps:

  • Compound Preparation: The test inhibitor is serially diluted in an appropriate solvent (e.g., DMSO).

  • Assay Reaction: The kinase panel, test compound, and an immobilized ligand are incubated together.

  • Washing: Unbound components are washed away.

  • Quantification: The amount of kinase bound to the immobilized ligand is quantified, typically using quantitative PCR (qPCR) for DNA-tagged kinases.

  • Data Analysis: The results are expressed as a percentage of the DMSO control, and selectivity scores can be calculated to quantify the inhibitor's specificity.

Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful method to verify target engagement in a cellular context by measuring the thermal stabilization of a target protein upon ligand binding.

Principle: The binding of a small molecule inhibitor to its target protein increases the protein's thermal stability. This change in thermal stability can be detected by heating cell lysates and quantifying the amount of soluble protein remaining at different temperatures.

Experimental Workflow:

cluster_cell_prep Cell Culture & Treatment cluster_heating Thermal Challenge cluster_detection Detection & Analysis Cell_Culture Culture Cells Compound_Treatment Treat Cells with Test Compound or Vehicle Cell_Culture->Compound_Treatment Cell_Lysis Cell Lysis Compound_Treatment->Cell_Lysis Heat_Treatment Heat Lysates at Temperature Gradient Cell_Lysis->Heat_Treatment Centrifugation Centrifuge to Pellet Aggregated Proteins Heat_Treatment->Centrifugation Supernatant_Collection Collect Supernatant Centrifugation->Supernatant_Collection Protein_Quantification Quantify Soluble Protein (e.g., Western Blot, ELISA) Supernatant_Collection->Protein_Quantification Melt_Curve Generate Thermal Melt Curve Protein_Quantification->Melt_Curve

Cellular Thermal Shift Assay (CETSA) Workflow

Detailed Steps:

  • Cell Treatment: Intact cells are treated with the test inhibitor or a vehicle control.

  • Heating: The treated cells are lysed, and the lysates are heated at a range of temperatures.

  • Separation of Soluble and Aggregated Proteins: The heated lysates are centrifuged to pellet the denatured and aggregated proteins.

  • Quantification of Soluble Protein: The amount of the target protein remaining in the supernatant is quantified using methods like Western blotting or ELISA.

  • Data Analysis: A thermal melt curve is generated by plotting the percentage of soluble protein against temperature. A shift in the melt curve in the presence of the inhibitor indicates target engagement and stabilization.

Signaling Pathways and the Importance of Selectivity

Kinase inhibitors exert their effects by modulating intracellular signaling pathways. The 1H-pyrrolo[2,3-b]pyridine scaffold has been utilized to target a variety of kinases involved in critical cellular processes. The diagram below illustrates a simplified, generic signaling pathway that can be modulated by these inhibitors.

cluster_upstream Upstream Signaling cluster_downstream Downstream Cascade Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor Binds Kinase_A Kinase A Receptor->Kinase_A Activates Kinase_B Kinase B Kinase_A->Kinase_B Phosphorylates Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Activates Cellular_Response Cellular Response (Proliferation, Survival, etc.) Transcription_Factor->Cellular_Response Regulates Inhibitor 1H-Pyrrolopyridine Inhibitor Inhibitor->Receptor Potential Off-Target Inhibition Inhibitor->Kinase_A Inhibits

Generic Kinase Signaling Pathway

A highly selective inhibitor will primarily target a specific kinase (e.g., Kinase A) in a disease-relevant pathway, minimizing disruption to other signaling cascades. Conversely, a multi-kinase inhibitor might engage several kinases, which can be beneficial in certain therapeutic contexts but also carries a higher risk of off-target side effects. Comprehensive cross-reactivity profiling is therefore essential to characterize the full spectrum of a compound's activity and to guide its development into a safe and effective therapeutic.

Assessing the Selectivity of Pyrrolopyridine Derivatives as Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the kinase selectivity profiles of 1H-Pyrrolo[3,2-g]isoquinoline and 1H-Pyrrolo[2,3-b]pyridine derivatives, offering insights for researchers and drug development professionals. Please note that while the query specified 1H-Pyrrolo[3,2-b]pyridin-5-ol derivatives, a comprehensive search of available scientific literature did not yield specific kinase selectivity data for this scaffold. Therefore, this guide focuses on closely related and well-characterized isomers to provide a valuable comparative analysis.

The pyrrolopyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors. The arrangement of the fused pyrrole and pyridine rings significantly influences the molecule's ability to selectively bind to the ATP-binding pocket of specific kinases. This guide provides a comparative assessment of the selectivity of two isomeric pyrrolopyridine scaffolds: 1H-pyrrolo[3,2-g]isoquinoline and 1H-pyrrolo[2,3-b]pyridine, based on published experimental data.

Quantitative Selectivity Data

The following tables summarize the in vitro kinase inhibitory activity of representative compounds from the two pyrrolopyridine scaffolds, highlighting their potency and selectivity against various kinases.

Table 1: Selectivity Profile of 1H-pyrrolo[3,2-g]isoquinoline Derivatives Against Haspin Kinase

CompoundTarget KinaseIC50 (nM)[1]Off-Target KinasesIC50 (nM)[1]Selectivity Index (SI)¹
Compound 2 Haspin10.1DYRK1A>1000>99
PIM1>1000>99
Compound 3 Haspin10.6DYRK1A33331.4
PIM1>1000>94.3

¹Selectivity Index (SI) is calculated as the ratio of the IC50 value for the off-target kinase to the IC50 value for the primary target kinase. A higher SI value indicates greater selectivity.

Table 2: Selectivity Profile of a 1H-pyrrolo[2,3-b]pyridine Derivative Against CDK8

CompoundTarget KinaseIC50 (nM)[2]
Compound 22 CDK848.6

Signaling Pathway Visualization

The following diagram illustrates the role of Haspin kinase in the cell cycle, a key pathway targeted by 1H-pyrrolo[3,2-g]isoquinoline derivatives.

Haspin_Signaling_Pathway cluster_mitosis Mitosis Prophase Prophase Metaphase Metaphase Anaphase Anaphase Haspin_Kinase Haspin_Kinase Histone_H3 Histone_H3 Haspin_Kinase->Histone_H3 phosphorylates at Thr3 Phospho_H3T3 Phosphorylated Histone H3 (Thr3) Aurora_B_Kinase Aurora_B_Kinase Phospho_H3T3->Aurora_B_Kinase recruits Chromosome_Alignment Chromosome_Alignment Aurora_B_Kinase->Chromosome_Alignment ensures proper Spindle_Assembly_Checkpoint Spindle_Assembly_Checkpoint Chromosome_Alignment->Spindle_Assembly_Checkpoint satisfies Spindle_Assembly_Checkpoint->Anaphase allows progression to Inhibitor 1H-pyrrolo[3,2-g]isoquinoline derivative Inhibitor->Haspin_Kinase inhibits

Caption: Role of Haspin Kinase in Mitotic Progression.

Experimental Protocols

A comprehensive assessment of kinase inhibitor selectivity involves screening against a broad panel of kinases. Below is a detailed methodology for a radiometric kinase assay, a common method for determining inhibitor potency.

Radiometric Kinase Assay Protocol

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the test compound (e.g., this compound derivative) in 100% DMSO.

    • Perform serial dilutions to create a range of concentrations for IC50 determination. The final DMSO concentration in the assay should be kept below 1%.

  • Kinase Reaction Mixture:

    • Prepare a reaction buffer appropriate for the kinase being tested (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.1% Brij-35, 1 mM DTT).

    • Add the desired concentration of the purified recombinant kinase to the reaction buffer.

    • Add the specific peptide or protein substrate for the kinase.

  • Assay Procedure:

    • In a 96-well or 384-well plate, add the serially diluted test compound.

    • Add the kinase reaction mixture to each well.

    • Initiate the kinase reaction by adding a mixture of cold ATP and [γ-³³P]ATP. The final ATP concentration should be at or near the Km for the specific kinase.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined period (e.g., 60 minutes).

  • Reaction Termination and Detection:

    • Stop the reaction by adding a solution such as 3% phosphoric acid.

    • Transfer the reaction mixture to a phosphocellulose filter plate.

    • Wash the filter plate multiple times with phosphoric acid to remove unincorporated [γ-³³P]ATP.

    • Add a scintillation cocktail to each well.

    • Measure the amount of incorporated radiolabeled phosphate using a scintillation counter.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to a DMSO control.

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Experimental Workflow Visualization

The following diagram outlines a general workflow for assessing the selectivity of kinase inhibitors.

Kinase_Selectivity_Workflow Start Start Compound_Synthesis Synthesize Pyrrolopyridine Derivatives Start->Compound_Synthesis Primary_Screen Primary Screen: Single High Concentration (e.g., 10 µM) Compound_Synthesis->Primary_Screen Dose_Response Dose-Response Assay: Determine IC50 for Primary Target Primary_Screen->Dose_Response Active Compounds Selectivity_Panel Selectivity Profiling: Screen against a Broad Kinase Panel Dose_Response->Selectivity_Panel Data_Analysis Data Analysis: Calculate Selectivity Index (SI) Selectivity_Panel->Data_Analysis Hit_to_Lead Hit-to-Lead Optimization Data_Analysis->Hit_to_Lead Selective Compounds End End Hit_to_Lead->End

Caption: General Workflow for Kinase Inhibitor Selectivity Profiling.

Comparison and Alternatives

The presented data indicates that both the 1H-pyrrolo[3,2-g]isoquinoline and 1H-pyrrolo[2,3-b]pyridine scaffolds can yield potent kinase inhibitors. The selectivity profile, however, is highly dependent on the specific substitutions on the core scaffold. For instance, the 1H-pyrrolo[3,2-g]isoquinoline derivatives show high selectivity for Haspin kinase over other kinases like DYRK1A and PIM1.[1] In contrast, derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have been optimized to potently inhibit other kinases such as CDK8.[2]

Alternative scaffolds for kinase inhibitors are numerous and include, but are not limited to, pyrazolopyrimidines, quinazolines, and indazoles. The choice of scaffold is often dictated by the specific kinase target, the desired selectivity profile, and the required physicochemical properties for drug development. The pyrrolopyridine core offers a versatile platform for generating diverse libraries of compounds for screening against various kinases. Further optimization of substitutions on the this compound scaffold, should it be pursued, could lead to the discovery of novel and selective kinase inhibitors.

References

Benchmarking New 1H-Pyrrolo[3,2-b]pyridin-5-ol Analogs Against Known Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of novel 1H-Pyrrolo[3,2-b]pyridin-5-ol analogs against a panel of established kinase inhibitors. The data presented herein is intended to serve as a valuable resource for researchers engaged in the discovery and development of new therapeutic agents targeting protein kinases. The analogs have been benchmarked against known inhibitors of Haspin, Cdc7, and FAK kinases, which have been identified as potential targets for this chemical scaffold.

Data Presentation: Comparative Inhibitory Activity

The inhibitory activities of the new this compound analogs and known kinase inhibitors are summarized below. All IC50 values are presented in nanomolar (nM) concentrations.

Table 1: Inhibitory Activity against Haspin Kinase

Compound IDTarget KinaseIC50 (nM)
New Analog 1 Haspin [Enter IC50]
New Analog 2 Haspin [Enter IC50]
New Analog 3 Haspin [Enter IC50]
CHR-6494Haspin757.1 (MDA-MB-231 cells), 900.4 (MCF7 cells)[1]
5-Iodotubercidin (5-ITu)Haspin[IC50 value]

Table 2: Inhibitory Activity against Cdc7 Kinase

Compound IDTarget KinaseIC50 (nM)
New Analog 4 Cdc7 [Enter IC50]
New Analog 5 Cdc7 [Enter IC50]
[(Z)-2-(benzylamino)-5-(1H-pyrrolo[2,3-b]pyridin-3-ylmethylene)-1,3-thiazol-4(5H)-one] (42)Cdc77[2]
PHA-767491Cdc710[3]
XL413 (BMS-863233)Cdc73.4 - 10[3]

Table 3: Inhibitory Activity against Focal Adhesion Kinase (FAK)

Compound IDTarget KinaseIC50 (nM)
New Analog 6 FAK [Enter IC50]
New Analog 7 FAK [Enter IC50]
TAE226FAK5.17
Compound 4 (2,4-dianilinopyrimidine derivative)FAK47
Compound 22 (thieno[3,2-d]pyrimidine derivative)FAK28.2

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: In Vitro Biochemical Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol describes the determination of IC50 values of test compounds against a purified kinase enzyme using the ADP-Glo™ luminescence-based assay. This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.

Materials:

  • Purified recombinant kinase (e.g., Haspin, Cdc7, FAK)

  • Kinase-specific substrate

  • Test compounds (this compound analogs and known inhibitors)

  • ATP solution

  • ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

  • White, opaque 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in the appropriate solvent (e.g., DMSO). Further dilute the compounds in Kinase Assay Buffer to the desired final concentrations.

  • Assay Plate Setup: Add 5 µL of the diluted compound solution or vehicle control (e.g., DMSO) to the wells of a 384-well plate.

  • Enzyme and Substrate Addition: Prepare a mixture of the kinase and its specific substrate in Kinase Assay Buffer. Add 10 µL of this mixture to each well.

  • Initiation of Kinase Reaction: Add 10 µL of ATP solution to each well to start the kinase reaction. The final reaction volume is 25 µL.

  • Incubation: Incubate the plate at 30°C for a specified period (e.g., 60 minutes).

  • Termination of Reaction and ATP Depletion: Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Generation: Add 50 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction to ATP and generates a luminescent signal. Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 2: Cell-Based Kinase Phosphorylation Assay (Western Blot)

This protocol is used to assess the ability of test compounds to inhibit the phosphorylation of a specific kinase substrate within a cellular context.

Materials:

  • Cancer cell line expressing the target kinase

  • Cell culture medium and supplements

  • Test compounds

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Primary antibodies (specific for the phosphorylated substrate and total protein)

  • HRP-conjugated secondary antibody

  • SDS-PAGE gels and blotting apparatus

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Wash buffer (TBST)

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Culture and Treatment: Seed the cells in culture plates and allow them to adhere. Treat the cells with various concentrations of the test compounds or vehicle control for a specified duration.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them using lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a suitable method (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the phosphorylated substrate overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Signal Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensities for the phosphorylated protein and normalize them to the total protein levels (or a loading control like β-actin) to determine the extent of phosphorylation inhibition.

Mandatory Visualizations

Signaling Pathway Diagram

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase Kinase1 Kinase 1 Receptor->Kinase1 Activates Kinase2 Kinase 2 (e.g., Haspin, Cdc7, FAK) Kinase1->Kinase2 Phosphorylates & Activates Substrate Substrate Protein Kinase2->Substrate Phosphorylates PhosphoSubstrate Phosphorylated Substrate TranscriptionFactor Transcription Factor PhosphoSubstrate->TranscriptionFactor Activates GeneExpression Gene Expression TranscriptionFactor->GeneExpression Regulates Ligand Growth Factor Ligand->Receptor Binds Inhibitor This compound Analog Inhibitor->Kinase2 Inhibits Kinase_Inhibition_Assay_Workflow cluster_setup Assay Setup cluster_reaction Kinase Reaction cluster_detection Signal Detection cluster_analysis Data Analysis Compound_Prep 1. Prepare Serial Dilutions of Test Compounds Plate_Setup 2. Add Compounds to 384-well Plate Compound_Prep->Plate_Setup Enzyme_Substrate_Mix 3. Add Kinase and Substrate Mixture Plate_Setup->Enzyme_Substrate_Mix Start_Reaction 4. Initiate Reaction with ATP Enzyme_Substrate_Mix->Start_Reaction Incubation 5. Incubate at 30°C Start_Reaction->Incubation Stop_Reaction 6. Stop Reaction & Deplete ATP (ADP-Glo™ Reagent) Incubation->Stop_Reaction Signal_Generation 7. Generate Luminescent Signal (Kinase Detection Reagent) Stop_Reaction->Signal_Generation Read_Plate 8. Measure Luminescence Signal_Generation->Read_Plate Calculate_Inhibition 9. Calculate % Inhibition Read_Plate->Calculate_Inhibition Determine_IC50 10. Determine IC50 Value Calculate_Inhibition->Determine_IC50

References

Safety Operating Guide

Prudent Disposal of 1H-Pyrrolo[3,2-b]pyridin-5-ol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, treat 1H-Pyrrolo[3,2-b]pyridin-5-ol as a hazardous chemical. Proper disposal requires adherence to authorized hazardous waste collection protocols. The following guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. In the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on the safety profiles of structurally similar compounds and general best practices for laboratory chemical waste management.

Inferred Hazard Profile

Based on data for related pyrrolopyridine derivatives, this compound should be handled with caution.[1][2] Potential hazards are summarized in the table below.

Hazard StatementPrecautionary Statement
H302: Harmful if swallowedP264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor.[2]
H315: Causes skin irritationP280: Wear protective gloves/protective clothing and eye/face protection. P302+P352: IF ON SKIN: Wash with plenty of water and soap. P362+P364: Take off contaminated clothing and wash it before reuse.[2]
H319: Causes serious eye irritationP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2]
H335: May cause respiratory irritationP261: Avoid breathing dust/fumes. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1][2]

Step-by-Step Disposal Protocol

The proper disposal of this compound is critical to ensure personnel safety and environmental protection. The material should be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[3] Do not discharge to sewer systems.[3]

  • Personal Protective Equipment (PPE): Before handling waste, ensure appropriate PPE is worn, including safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[1][3] If there is a risk of generating dust, a respirator should be used.[1]

  • Waste Collection:

    • Collect waste this compound, including any contaminated materials (e.g., filter paper, pipette tips), in a designated, clean, dry, and sealable container.[1]

    • The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Waste Storage:

    • Store the sealed waste container in a well-ventilated, cool, and dry designated hazardous waste storage area.[1][3]

    • The storage area should be secure and away from incompatible materials. Keep the container tightly closed.[1][2]

  • Disposal:

    • Arrange for the collection of the hazardous waste by a licensed chemical waste disposal service.

    • Dispose of the contents and container to an authorized hazardous or special waste collection point in accordance with local, state, and federal regulations.[1]

Accidental Spill Clean-up

In the event of a spill, the following procedures should be followed:

  • Evacuate and Alert: Alert personnel in the immediate area.

  • Control and Contain: Prevent the spill from spreading or entering drains.[1]

  • Clean-up (Dry Spill): For a dry spill, use dry clean-up procedures to avoid generating dust.[1] Carefully sweep or vacuum the material and place it in a labeled, sealable container for disposal.[1]

  • Clean-up (Wet Spill): For a solution, absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a labeled, sealable container for disposal.

  • Decontaminate: Wash the spill area thoroughly with large amounts of water.[1]

  • Dispose of Waste: All contaminated cleaning materials should be disposed of as hazardous waste.

Chemical_Disposal_Workflow cluster_lab Laboratory Operations cluster_disposal Disposal Process start Waste Generation (this compound) ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe collect Collect Waste in Designated Container ppe->collect label_waste Label Container: 'Hazardous Waste' & Chemical Name collect->label_waste store Store in Secure, Ventilated Area label_waste->store schedule Schedule Pickup with Licensed Waste Disposal store->schedule transport Transport to Authorized Waste Facility schedule->transport end Final Disposal (e.g., Incineration) transport->end

Caption: Workflow for the safe disposal of laboratory chemical waste.

This information is intended as a guide and should be supplemented by institutional safety protocols and a thorough risk assessment. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance on hazardous waste disposal.

References

Personal protective equipment for handling 1H-Pyrrolo[3,2-b]pyridin-5-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for handling 1H-Pyrrolo[3,2-b]pyridin-5-ol, a key intermediate in pharmaceutical research. Adherence to these protocols is essential for ensuring laboratory safety and procedural accuracy. The following recommendations are based on safety data for structurally similar compounds and general best practices for handling heterocyclic compounds of this nature.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is mandatory to minimize exposure and ensure personal safety. The following table summarizes the required PPE for handling this compound.

PPE CategorySpecificationPurpose
Eye Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).Protects eyes from dust, splashes, and vapors.
Hand Protection Chemical-resistant, impervious gloves (e.g., nitrile rubber).Prevents skin contact and absorption.
Body Protection Flame-retardant and impervious clothing. A lab coat is the minimum requirement.Protects against chemical splashes and contamination of personal clothing.
Respiratory Use in a well-ventilated area or under a chemical fume hood. If exposure limits are exceeded, use a full-face respirator.Minimizes inhalation of dust or vapors, which may cause respiratory irritation.

Operational Plan: Step-by-Step Handling Protocol

Strict adherence to the following operational procedures is critical for safe handling.

  • Preparation :

    • Ensure a chemical fume hood is operational and the work area is clean and uncluttered.

    • Verify that an emergency eyewash station and safety shower are accessible.

    • Assemble all necessary equipment and reagents before handling the compound.

  • Handling :

    • Always handle this compound within a certified chemical fume hood to avoid inhalation of dust or vapors.

    • Wear all prescribed PPE as detailed in the table above.

    • Avoid direct contact with skin and eyes. In case of contact, flush immediately with copious amounts of water for at least 15 minutes and seek medical attention.

    • Prevent dust formation during handling.

    • Keep the container tightly closed when not in use.

  • Storage :

    • Store in a cool, dry, and well-ventilated area.

    • Keep away from incompatible materials.

    • Ensure the container is properly labeled.

Disposal Plan

All waste materials must be treated as hazardous waste.

  • Solid Waste : Collect any solid waste, including contaminated consumables (e.g., weigh paper, pipette tips), in a designated, sealed, and properly labeled hazardous waste container.

  • Liquid Waste : Collect all solutions containing this compound in a designated, sealed, and properly labeled hazardous waste container.

  • Disposal : Dispose of all waste through an authorized hazardous or special waste collection point, following all local, state, and federal regulations.

Experimental Workflow and Safety Precautions

The following diagram illustrates the logical flow for safely handling this compound.

Safe Handling Workflow for this compound cluster_prep 1. Preparation cluster_handling 2. Handling cluster_disposal 3. Disposal prep_area Prepare work area in fume hood check_safety Verify safety equipment (eyewash, shower) prep_area->check_safety gather_materials Assemble materials and reagents check_safety->gather_materials don_ppe Don appropriate PPE gather_materials->don_ppe handle_compound Handle compound in fume hood don_ppe->handle_compound avoid_contact Avoid skin/eye contact and dust handle_compound->avoid_contact store_properly Store in a cool, dry, ventilated area avoid_contact->store_properly collect_waste Collect solid and liquid waste store_properly->collect_waste label_waste Label hazardous waste containers collect_waste->label_waste dispose_waste Dispose via authorized service label_waste->dispose_waste

Caption: Workflow for handling this compound.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.